1-(4-Methoxybenzoyl)-2-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)13(16)11-3-5-12(17-2)6-4-11/h3-6,10,14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBWKFKBHWWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228147 | |
| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240581-80-9 | |
| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240581-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Methoxybenzoyl)-2-methylpiperazine chemical properties
[1]
Executive Summary & Compound Identity
1-(4-Methoxybenzoyl)-2-methylpiperazine is a specialized heterocyclic building block characterized by a piperazine core with a methyl substituent at the C2 position and a p-anisoyl (4-methoxybenzoyl) moiety at the N1 position.[1]
This specific regioisomer is of significant interest in medicinal chemistry due to its structural homology with Ampakines (e.g., CX-516) and Racetam nootropics (e.g., Aniracetam). The introduction of the C2-methyl group breaks the symmetry of the piperazine ring, introducing chirality that can be leveraged to tune receptor binding affinity (particularly at 5-HT1A and AMPA receptors) and metabolic stability.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | (4-Methoxyphenyl)(2-methylpiperazin-1-yl)methanone |
| CAS Number | 1240581-80-9 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| LogP (Predicted) | ~1.0 - 1.3 |
| pKa (Predicted) | ~8.5 (Secondary amine at N4) |
| Stereochemistry | Exists as (R)- and (S)- enantiomers; often supplied as a racemate unless specified.[2] |
Physicochemical Profile & Solubility
Understanding the physical behavior of this scaffold is critical for formulation and assay development.
-
Physical State : Typically a viscous, pale yellow oil or low-melting solid (depending on purity and salt form).
-
Solubility :
-
High Solubility : Dichloromethane (DCM), Methanol, DMSO, Ethyl Acetate.
-
Moderate Solubility : Diethyl ether.
-
Low Solubility : Water (unless protonated as an HCl or fumarate salt).
-
-
Stability : The benzamide bond is robust against hydrolysis under neutral conditions. The secondary amine at N4 is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over prolonged periods; storage under inert gas (Argon/Nitrogen) is recommended.
Synthetic Methodology
Synthesizing the N1-acyl isomer of 2-methylpiperazine presents a regioselectivity challenge. The N4 nitrogen (distal to the methyl group) is less sterically hindered and more nucleophilic than the N1 nitrogen (adjacent to the methyl group). Direct acylation of 2-methylpiperazine with 4-methoxybenzoyl chloride predominantly yields the N4-isomer or the N1,N4-bis-acyl product.
To selectively obtain 1-(4-Methoxybenzoyl)-2-methylpiperazine , a protection-deprotection strategy is required.
Protocol: Regioselective Synthesis of the N1-Isomer
Objective : Synthesize 1-(4-methoxybenzoyl)-2-methylpiperazine with >95% regiochemical purity.
Step 1: Selective Protection of N4
The more reactive N4 position is protected first using a bulky group like Boc (tert-butyloxycarbonyl).
-
Reagents : 2-Methylpiperazine (1.0 eq), Boc₂O (0.9 eq), DCM, 0°C.
-
Mechanism : The steric bulk of the methyl group at C2 discourages reaction at N1, directing the Boc group to N4.
-
Product : 4-Boc-2-methylpiperazine.
Step 2: Acylation of N1
With N4 blocked, the hindered N1 amine is forced to react.
-
Reagents : 4-Boc-2-methylpiperazine, 4-Methoxybenzoyl chloride (1.1 eq), Triethylamine (Et₃N) or DIPEA (1.5 eq), DCM.
-
Conditions : Reflux may be required due to steric hindrance at N1.
-
Product : 1-(4-Methoxybenzoyl)-4-Boc-2-methylpiperazine.
Step 3: Deprotection
Removal of the Boc group to liberate the secondary amine at N4.
-
Reagents : TFA/DCM (1:4) or HCl/Dioxane (4M).
-
Workup : Basification with NaHCO₃ to yield the free base.
-
Final Product : 1-(4-Methoxybenzoyl)-2-methylpiperazine.[3][1][4]
Visualization: Synthetic Pathway
The following diagram illustrates the regioselective logic required to target the N1-isomer.
Caption: Regioselective synthesis pathway prioritizing the N1-acylation via N4-Boc protection.
Pharmacological Applications & SAR
This compound serves as a versatile scaffold in two primary CNS therapeutic areas:
A. Ampakine & Nootropic Research
The 4-methoxybenzoyl (p-anisoyl) moiety is a pharmacophore shared with Aniracetam and various Ampakines. These compounds modulate AMPA receptors, enhancing glutamatergic transmission which underlies memory formation and synaptic plasticity.[5][6][7]
-
Role : The piperazine ring acts as a rigid linker, replacing the pyrrolidinone of Aniracetam. The C2-methyl group restricts conformational freedom, potentially locking the molecule in a bioactive conformation that enhances potency or selectivity compared to the flexible non-methylated analog.
B. Serotonin (5-HT) Receptor Ligands
Substituted piperazines are "privileged structures" in GPCR medicinal chemistry.
-
5-HT1A Affinity : Research indicates that 1-aryl-4-alkylpiperazines often exhibit high affinity for 5-HT1A receptors. The 1-(4-methoxybenzoyl) group mimics the aryl moiety found in ligands like Way-100635 .
-
Linker Chemistry : The free N4 amine allows for the attachment of alkyl chains or heteroaryl groups (e.g., pyrimidine, quinoline) to generate high-affinity antagonists or agonists for serotonergic and dopaminergic targets.
Visualization: Pharmacophore Map
Caption: Structure-Activity Relationship (SAR) mapping linking chemical features to biological targets.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
1H NMR (Chloroform-d, 400 MHz)
-
Aromatic Region : Two doublets (AA'BB' system) around δ 7.40 (2H) and δ 6.90 (2H) corresponding to the p-anisoyl group.
-
Methoxy Group : A strong singlet at δ 3.85 (3H) .
-
Piperazine Ring :
-
Multiplets at δ 2.80 - 4.50 representing the ring protons. The N1-adjacent protons will be deshielded by the amide carbonyl.
-
The C2-methine proton will appear as a distinct multiplet due to the chiral center.
-
-
Methyl Group : A doublet at δ 1.10 - 1.30 (3H) coupled to the C2 methine.
Mass Spectrometry (ESI+)
-
Parent Ion : [M+H]⁺ peak at m/z 235.15 .
-
Fragmentation : Loss of the methoxybenzoyl group may generate a fragment at m/z 135 (acylium ion) or m/z 101 (2-methylpiperazine fragment).
References
Sources
- 1. CAS 1240581-80-9: (4-Metoxifenil)(2-metil-1-piperazinil)me… [cymitquimica.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. SciSupplies [scisupplies.eu]
- 4. Screening Compounds P30 | EvitaChem [evitachem.com]
- 5. What is Aniracetam used for? [synapse.patsnap.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
1-(4-Methoxybenzoyl)-2-methylpiperazine structure elucidation
Executive Summary
This guide provides a rigorous technical framework for the structural characterization of 1-(4-methoxybenzoyl)-2-methylpiperazine . As a pharmacophore scaffold often utilized in the synthesis of ampakines and CNS-active agents, the molecule presents specific elucidation challenges: regioisomerism (N1 vs. N4 acylation) and amide rotamerism (restricted rotation).
This document moves beyond standard spectral listing to explain the causality of spectral features, providing a self-validating protocol for confirming the position of the benzoyl moiety and the integrity of the piperazine ring.
The Synthetic Context & Structural Ambiguity
To elucidate the structure, one must first understand the potential impurities generated during synthesis. The core starting material, 2-methylpiperazine , contains two non-equivalent nitrogen atoms:
-
N1 (Hindered): Adjacent to the methyl group.[1]
-
N4 (Unhindered): Distal to the methyl group.
In a direct acylation with 4-methoxybenzoyl chloride, the reaction kinetically favors the unhindered N4 position, yielding 1-(4-methoxybenzoyl)-3-methylpiperazine (renumbered according to IUPAC priority). Obtaining the target 1-(4-methoxybenzoyl)-2-methylpiperazine typically requires a protection-deprotection strategy (e.g., Boc-protection of N4).
The Elucidation Objective: Differentiate the target (N1-acyl, 2-methyl) from the thermodynamic regioisomer (N4-acyl, 3-methyl).
Spectroscopic Strategy & Logic
Mass Spectrometry (HRMS)
-
Purpose: Confirm elemental composition and rule out bis-acylation.
-
Expected Value:
m/z (Calculated for C H N O ). -
Diagnostic Fragment: Loss of the 4-methoxybenzoyl group (135 Da) yielding the 2-methylpiperazine fragment (101 Da).
NMR Spectroscopy: The Rotamer Challenge
A critical "Expert Insight" for this molecule is the presence of rotamers . The amide bond (
-
Observation: At room temperature (298 K), the
H and C NMR spectra will likely show broadened signals or split peaks (approx. 60:40 to 70:30 ratio of syn and anti rotamers). -
Risk: Inexperienced analysts may misinterpret these split peaks as impurities or diastereomers.
-
Validation: Perform Variable Temperature (VT) NMR at 353 K (80°C). The signals should coalesce into sharp, single averages, confirming the presence of dynamic rotamers rather than static impurities.
Regiochemistry Determination (The "Smoking Gun")
Distinguishing the 2-methyl isomer (Target) from the 3-methyl isomer (Impurity) requires 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) .
-
Logic: We track the correlation from the Amide Carbonyl Carbon to the adjacent protons on the piperazine ring.
-
Target (2-Methyl): The Carbonyl is attached to N1. N1 is bonded to C2 (Methine) and C6 (Methylene).
-
Result: HMBC correlation observed between Carbonyl C and Methine H .
-
-
Isomer (3-Methyl): The Carbonyl is attached to N1. N1 is bonded to C2 (Methylene) and C6 (Methylene).
-
Result: HMBC correlation observed only between Carbonyl C and Methylene protons .
-
-
Visualization of Logic Pathways
The following diagram illustrates the decision tree for confirming the structure and ruling out the N4-regioisomer.
Caption: Logical workflow for distinguishing the target 2-methyl regioisomer from the 3-methyl byproduct using HMBC and VT-NMR.
Quantitative Data Summary
| Parameter | Target: 1-(4-methoxybenzoyl)-2-methylpiperazine | Regioisomer: 1-(4-methoxybenzoyl)-3-methylpiperazine |
| Molecular Weight | 234.29 g/mol | 234.29 g/mol |
| Amide Position | N1 (Hindered) | N1 (Unhindered - renumbered) |
| Methyl Position | C2 (Relative to Amide) | C3 (Relative to Amide) |
| Key HMBC Correlation | C=O | C=O |
| 1H NMR (Methine) | Deshielded (~4.0 - 4.8 ppm) | Shielded (~2.8 - 3.2 ppm) |
| Chiral Center | C2 | C3 |
Experimental Protocols
Analytical Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for polar amides to improve solubility and peak sharpness, though CDCl is acceptable. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: If rotamers obscure the assignment, heat the probe to 353 K (80°C) for DMSO-
samples.
HMBC Acquisition Parameters
To ensure the "Smoking Gun" correlation is visible:
-
Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).
-
Long-range Coupling Constant (
): Optimize for 8 Hz (standard for amide coupling). -
Scans: Minimum 32 scans to resolve the quaternary carbonyl carbon cross-peaks.
Step-by-Step Elucidation Workflow
-
Acquire 1H NMR: Integrate the methoxy singlet (3H, ~3.8 ppm) as the internal reference.
-
Identify Rotamers: Look for the "doublet of doublets" pattern of the methyl group appearing as two distinct sets of signals.
-
Acquire HSQC: Identify the proton attached to the chiral center (Methine). In the target molecule, this proton is on the same carbon as the methyl group.
-
Acquire HMBC:
-
Locate the Amide Carbonyl signal in the F1 (Carbon) dimension (~168-172 ppm).
-
Look for cross-peaks in the F2 (Proton) dimension.
-
Verification: If the Carbonyl trace shows a correlation to the Methine proton identified in Step 3, the structure is the 2-methyl isomer .
-
References
-
Regioselectivity in Piperazine Acylation
-
NMR of Amide Rotamers
- Title: NMR-based investigations of acyl-functionalized piperazines concerning their conform
- Source: Royal Society of Chemistry (RSC) Advances.
-
URL:[Link]
-
Differentiation of Piperazine Regioisomers
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis of 1-(4-Methoxybenzoyl)-2-methylpiperazine: A Regioselective Protocol
Abstract This technical guide details the regioselective synthesis of 1-(4-methoxybenzoyl)-2-methylpiperazine, a critical intermediate in medicinal chemistry. Unlike the thermodynamically favored N4-acylation, achieving N1-acylation on the sterically hindered nitrogen of 2-methylpiperazine requires a specific protection-deprotection strategy. This document outlines a validated "Block-Couple-Deblock" workflow, ensuring high isomeric purity and reproducibility for drug development applications.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The core challenge in synthesizing 1-(4-methoxybenzoyl)-2-methylpiperazine lies in the non-equivalence of the two nitrogen atoms in the 2-methylpiperazine ring:
-
N4 (Distal): Sterically unhindered, highly nucleophilic.
-
N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.
Direct reaction of 2-methylpiperazine with 4-methoxybenzoyl chloride results in the N4-acylated product (4-(4-methoxybenzoyl)-2-methylpiperazine) as the major isomer (>90%). To synthesize the N1-acylated target , the N4 position must be temporarily masked.
The "Block-Couple-Deblock" Strategy
To force acylation at the hindered N1 position, we employ a three-step protocol:
-
Selective Protection: Reacting 2-methylpiperazine with Di-tert-butyl dicarbonate (Boc₂O) preferentially protects the unhindered N4 position.
-
Forced Acylation: With N4 blocked, the 4-methoxybenzoyl chloride is forced to react with the hindered N1 nitrogen.
-
Deprotection: Removal of the Boc group yields the target free amine.
Figure 1: The "Block-Couple-Deblock" synthetic pathway ensuring N1-regioselectivity.
Experimental Protocols
Step 1: Synthesis of 4-(tert-butoxycarbonyl)-2-methylpiperazine
Objective: Selectively mask the highly reactive N4 position.
Reagents:
-
2-Methylpiperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Note: Use slight deficit to prevent di-protection.
-
Dichloromethane (DCM) (10 vol)
-
Triethylamine (TEA) (1.1 eq)
Protocol:
-
Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in DCM (100 mL) and cool to 0°C under N₂ atmosphere.
-
Add TEA (15.3 mL, 110 mmol).
-
Dissolve Boc₂O (20.7 g, 95 mmol) in DCM (50 mL) and add dropwise over 60 minutes. Critical: Slow addition favors reaction at the most nucleophilic site (N4).
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with water (3 x 50 mL). The organic layer contains the product.[1][2][3][4]
-
Purification: If necessary, purify via silica gel chromatography (5% MeOH in DCM).
-
Validation: ¹H NMR should show a singlet for Boc (~1.45 ppm) and integration consistent with N4-substitution.
Step 2: Synthesis of 1-(4-Methoxybenzoyl)-4-Boc-2-methylpiperazine
Objective: Acylate the hindered N1 position.
Reagents:
-
4-Boc-2-methylpiperazine (from Step 1) (1.0 eq)
-
4-Methoxybenzoyl chloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
DCM (dry)[2]
Protocol:
-
Dissolve 4-Boc-2-methylpiperazine (1.0 eq) in dry DCM. Add DIPEA (1.5 eq).
-
Cool to 0°C.
-
Add 4-methoxybenzoyl chloride (1.2 eq) slowly.
-
Forcing Conditions: Due to steric hindrance at N1, allow the reaction to warm to RT and stir for 16-24 hours. If conversion is low (<50% by TLC), heat to reflux (40°C) for 4 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.
-
Yield: Expect 75-85% yield of the fully protected intermediate.
Step 3: Deprotection to 1-(4-Methoxybenzoyl)-2-methylpiperazine
Objective: Remove the N4 masking group to release the final secondary amine.
Reagents:
-
Trifluoroacetic acid (TFA) (20 vol%) in DCM OR 4M HCl in Dioxane.
Protocol:
-
Dissolve the intermediate from Step 2 in DCM.
-
Add TFA (5-10 equivalents) at 0°C.
-
Stir at RT for 2-4 hours until TLC shows disappearance of starting material.
-
Neutralization (Critical): The product exists as a TFA salt. Evaporate volatiles. Redissolve in DCM and wash with saturated NaHCO₃ or 1M NaOH until pH > 10.
-
Extract the free base into DCM/CHCl₃ (repeat 3-4 times as the product is polar).
-
Dry over Na₂SO₄ and concentrate.
Analytical Validation & Data
To ensure the correct isomer has been synthesized, compare the NMR shifts of the methyl group.
| Feature | N4-Acyl Isomer (Undesired) | N1-Acyl Isomer (Target) |
| Methyl Shift (¹H NMR) | ~1.0 - 1.1 ppm (Doublet) | ~1.2 - 1.4 ppm (Doublet) |
| Methyl Environment | Adjacent to amine (Shielded) | Adjacent to amide (Deshielded) |
| C2 Carbon Shift (¹³C) | ~50-52 ppm | ~45-48 ppm (Broadened) |
Key Diagnostic: In the target molecule, the methyl doublet is downfield shifted due to the anisotropic effect of the adjacent benzoyl group at N1.
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield in Step 2: The N1 position is sterically crowded.
-
Solution: Use a stronger base (NaH in THF) or generate the acid chloride in situ with high purity.
-
-
Bis-acylation: Formation of 1,4-bis(4-methoxybenzoyl)-2-methylpiperazine.
-
Solution: Ensure Step 1 (Boc protection) is complete before proceeding. Remove unreacted 2-methylpiperazine during Step 1 workup.
-
Workflow Logic Diagram
Figure 2: Decision logic for preventing isomeric impurities.
References
-
Regioselective Synthesis of Piperazines
-
Boc-Protection Protocols
- Title: 4-N-Boc-2-Methyl-piperazine Synthesis and Properties.
-
Source: ChemicalBook.[6]
- Acylation Mechanisms: Title: 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. Source: BenchChem Technical Guides.
-
General Piperazine Chemistry
- Title: Synthesis of piperazines - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 4. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN100334082C - Method for preparing 2-methylpiperazine derivatives - Google Patents [patents.google.com]
- 6. 4-N-Boc-2-Methyl-piperazine synthesis - chemicalbook [chemicalbook.com]
1-(4-Methoxybenzoyl)-2-methylpiperazine: Technical Profile & Synthesis Guide
This guide provides an in-depth technical analysis of 1-(4-Methoxybenzoyl)-2-methylpiperazine , a specialized chemical intermediate used in medicinal chemistry. Unlike common commodity chemicals, this compound represents a specific structural motif—combining a chiral piperazine core with a lipophilic anisoyl pharmacophore—often utilized in the synthesis of GPCR ligands and kinase inhibitors.
Part 1: Chemical Identity & Structural Analysis
This compound is an amide derivative of 2-methylpiperazine. Its structural significance lies in the regiochemistry of the acylation. The "1-(...)-2-methyl..." designation indicates substitution at the sterically hindered nitrogen (proximal to the methyl group), distinguishing it from its more easily synthesized isomer, 1-(4-methoxybenzoyl)-3-methylpiperazine (substitution at the distal nitrogen).
Nomenclature & Identifiers[1][2][3][4][5][6][7][8][9][10]
| Parameter | Value |
| IUPAC Name | (2-methylpiperazin-1-yl)(4-methoxyphenyl)methanone |
| Common Synonyms | 1-p-Anisoyl-2-methylpiperazine; N-(4-Methoxybenzoyl)-2-methylpiperazine |
| CAS Number | 1240581-80-9 (Generic/Racemic) |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| SMILES | CC1CNCCN1C(=O)C2=CC=C(C=C2)OC |
| Key Pharmacophore | p-Anisoyl (4-Methoxybenzoyl) + Chiral Piperazine |
Structural Properties[7][8]
-
Chirality: The C2 position on the piperazine ring creates a chiral center. The compound exists as (R), (S), or racemate.[1] In drug development, the (R)-isomer of 2-methylpiperazine derivatives often exhibits distinct binding profiles compared to the (S)-isomer.
-
Basicity: The N1 nitrogen is amidic (non-basic, planar). The N4 nitrogen remains a secondary amine, retaining basicity (pKa ~9.0) and nucleophilicity for further derivatization.
Part 2: Synthesis & Regioselectivity (The "Expert" Protocol)
Synthesizing 1-(4-methoxybenzoyl)-2-methylpiperazine presents a specific challenge: Regioselectivity .
Direct acylation of 2-methylpiperazine with 4-methoxybenzoyl chloride favors the unhindered N4 position (yielding the 3-methyl isomer). To achieve the 2-methyl (N1-substituted) product, a protection-deprotection strategy is required.
Validated Synthetic Workflow
The following protocol ensures the correct regioisomer is isolated.
Step 1: Selective Protection of N4
The unhindered N4 nitrogen is more nucleophilic. We exploit this to install a protecting group (e.g., Boc or Benzyl) at N4, leaving N1 available (albeit sterically hindered) for the subsequent acylation.
-
Reagents: 2-Methylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), 0°C.
-
Mechanism: Kinetic control favors N4-Boc formation.
Step 2: Acylation of N1 (The Critical Step)
With N4 blocked, the hindered N1 is forced to react with the acid chloride.
-
Reagents: 4-Methoxybenzoyl chloride (p-Anisoyl chloride), Triethylamine (Et₃N), DMAP (catalytic), DCM.
-
Conditions: Reflux may be required due to steric hindrance from the C2-methyl group.
Step 3: Deprotection
Removal of the N4 protecting group yields the final secondary amine.
-
Reagents: TFA/DCM (for Boc) or H₂/Pd-C (for Benzyl).
Synthesis Logic Diagram (Graphviz)
Figure 1: Regioselective synthesis pathway preventing the formation of the thermodynamically favored 3-methyl isomer.
Part 3: Applications in Drug Discovery[11]
This molecule serves as a Linker-Scaffold in medicinal chemistry. It is not typically a final drug but a fragment used to tune the solubility and receptor affinity of larger molecules.
GPCR Ligand Design (Serotonin/Dopamine)
The 4-methoxybenzoyl group mimics the pharmacophore found in Aniracetam (nootropic) and various antipsychotics. The piperazine ring acts as a spacer.
-
Target: 5-HT1A, D2 receptors.
-
Mechanism: The free N4 nitrogen is alkylated with aryl-alkyl chains to create "long-chain" arylpiperazines (LCAPs), a classic structural class in psychopharmacology.
Peptidomimetics
The 2-methyl group introduces rigidity and chirality, restricting the conformational freedom of the piperazine ring. This is crucial when designing enzyme inhibitors where the "lock and key" fit requires a specific 3D orientation of the benzoyl group relative to the rest of the molecule.
Impurity Profiling
In the synthesis of piperazine-based drugs (e.g., Garenoxacin analogs), this compound may appear as a byproduct if p-anisoyl chloride is used in the presence of methylpiperazine residues.
Part 4: Experimental Protocol (Lab Scale)
Objective: Synthesis of 1-(4-Methoxybenzoyl)-2-methylpiperazine (1.0 g scale).
-
Preparation of N4-Boc-2-methylpiperazine:
-
Dissolve 2-methylpiperazine (1.0 eq) in DCM.
-
Cool to 0°C. Add Boc₂O (0.95 eq) dissolved in DCM dropwise over 1 hour. Note: Using slight deficit of Boc₂O minimizes di-protection.
-
Stir at RT for 4 hours. Wash with water. The organic layer contains predominantly the N4-Boc isomer.
-
-
Acylation:
-
Deprotection & Isolation:
-
Treat the acylated intermediate with TFA/DCM (1:4 ratio) for 2 hours.
-
Concentrate in vacuo.[4]
-
Basify with sat. NaHCO₃ to pH 10.
-
Extract with DCM (3x). Dry over Na₂SO₄.[4]
-
Purification: Silica gel chromatography (MeOH/DCM gradient) is usually required to separate the product from any unreacted starting material.
-
References
-
PubChem. (2025).[5][6][7] 1-(4-Methoxyphenyl)piperazine and related structures. National Library of Medicine. [Link]
- Google Patents. (2005).
Sources
- 1. Aniracetam - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action Hypothesis for 1-(4-Methoxybenzoyl)-2-methylpiperazine
The following technical guide details the mechanism of action hypothesis for 1-(4-Methoxybenzoyl)-2-methylpiperazine , a chiral benzoylpiperazine scaffold. This analysis synthesizes established Structure-Activity Relationships (SAR) from the racetam and ampakine classes with specific fragment-based drug discovery data.
Executive Summary
1-(4-Methoxybenzoyl)-2-methylpiperazine (CAS: 1240581-80-9) is a bioactive scaffold that structurally bridges two major classes of neuroactive compounds: the Racetams (specifically Aniracetam) and the Ampakines (benzoylpiperidine/piperazine derivatives).
While primarily utilized as a high-affinity fragment in the synthesis of selective Dopamine D3 receptor agonists (e.g., ML417), its standalone pharmacological profile is hypothesized to center on AMPA receptor positive allosteric modulation (PAM) . This guide outlines the mechanistic rationale, predicting that the molecule acts by stabilizing the glutamate-bound receptor conformation, thereby enhancing synaptic plasticity and Long-Term Potentiation (LTP).
| Compound Attribute | Technical Specification |
| Chemical Class | Benzoylpiperazine / Ampakine Analog |
| Primary Target (Hypothetical) | AMPA Receptor (GluA1-4 subunits) |
| Binding Site | Ligand Binding Domain (LBD) Dimer Interface |
| Secondary Target (Proven) | Dopamine D3 Receptor (as pharmacophore fragment) |
| Predicted Effect | Enhancement of fast excitatory transmission; Pro-cognitive |
Chemical Identity & Structural Logic
To understand the mechanism, one must first deconstruct the molecule's pharmacophores. The compound is a hybrid of proven neuroactive moieties.
-
The Anisoyl Tail (4-Methoxybenzoyl): This is the exact lipophilic tail found in Aniracetam . In Aniracetam, this group binds to the hydrophobic pocket within the AMPA receptor's dimer interface. Its presence in 1-(4-Methoxybenzoyl)-2-methylpiperazine strongly suggests affinity for the same allosteric site.
-
The 2-Methylpiperazine Head: Unlike the pyrrolidinone ring of Aniracetam (which is a lactam), this molecule features a basic piperazine ring. This aligns it with Ampakines (like CX-516), which often utilize six-membered nitrogenous rings to improve metabolic stability and blood-brain barrier penetration. The 2-methyl substitution introduces chirality, likely restricting conformational rotation to favor a specific binding mode (Bioactive Conformer).
Pharmacophore Visualization
Figure 1: Pharmacophore decomposition illustrating the hybrid nature of the scaffold.
Primary Mechanism: AMPA Receptor Allosteric Modulation
The central hypothesis posits that 1-(4-Methoxybenzoyl)-2-methylpiperazine functions as a Type I or Type II Ampakine .
The Molecular Event
-
Binding: The molecule binds to the Ligand Binding Domain (LBD) of the AMPA receptor, specifically at the interface between two subunits (the dimer interface).
-
Stabilization: Upon glutamate binding, the LBD "clamshell" closes to open the ion channel. Normally, this interface is unstable and relaxes quickly, leading to desensitization (channel closure despite glutamate presence) or deactivation (glutamate unbinding).
-
Allosteric Effect: The benzoylpiperazine wedge physically prevents the relaxation of the LBD dimer. This stabilizes the "open" channel state.
-
Result: Increased mean open time of the channel.
-
Net Flux: Enhanced influx of Na+ and Ca2+ into the postsynaptic neuron.
-
Downstream Signaling: The Path to LTP
The enhanced ion flux triggers a cascade leading to synaptic strengthening (Long-Term Potentiation).
Figure 2: Signal transduction pathway from allosteric binding to neurotrophic factor expression.
Secondary Mechanism: Dopaminergic Scaffold Utility
While the AMPA hypothesis is derived from SAR, the molecule's role as a Dopamine D3 Receptor ligand fragment is documented.
-
Context: In the development of ML417 (a selective D3 agonist), 1-(4-Methoxybenzoyl)-2-methylpiperazine serves as the "left-hand" portion of the molecule.
-
Implication: The standalone fragment likely possesses low-to-moderate affinity for the D3 receptor orthosteric site.
-
Hypothesis: If the N4 nitrogen remains unsubstituted (secondary amine), the molecule may act as a weak partial agonist or competitive antagonist at D3 receptors, potentially modulating mood or reward pathways synergistically with its glutamatergic effects.
Experimental Validation Protocols
To validate these hypotheses, the following self-validating experimental systems are recommended.
Protocol A: Whole-Cell Patch Clamp (Electrophysiology)
Objective: Quantify the effect on AMPA receptor deactivation and desensitization kinetics.
-
System: HEK293 cells transiently transfected with GluA2 (flip) subunits.
-
Application: Rapid perfusion (piezo-driven) of Glutamate (10 mM) ± Test Compound (10–100 µM).
-
Measurement:
-
Peak Current: Does the compound increase the max amplitude? (Indicates Type II modulation).
-
Steady State Current: Does the compound prevent full desensitization? (Indicates Type I modulation).
-
Deactivation Time constant (
): Measure current decay after glutamate removal. An increase indicates stabilization of the open state.
-
Protocol B: In Silico Docking (Molecular Modeling)
Objective: Confirm binding mode at the dimer interface.
-
Target Structure: Crystal structure of GluA2 LBD complexed with Aniracetam (PDB: 2AL5) or CX-546.
-
Procedure:
-
Prepare ligand: 1-(4-Methoxybenzoyl)-2-methylpiperazine (energy minimized).
-
Docking Grid: Defined around the S1S2 dimer interface (Lys730, Tyr732 residues).
-
Success Metric: Binding energy score < -7.0 kcal/mol and hydrogen bonding with Ser729 or interaction with the hydrophobic pocket similar to Aniracetam.
-
References
-
Discovery of D3 Agonists (ML417)
- Title: Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist.
- Source: PubMed Central / NIH.
- Context: Describes the synthesis of the 1-(4-methoxybenzoyl)-2-methylpiperazine fragment.
-
URL:[Link]
-
Ampakine Mechanism (CX-546/CX-516)
- Title: Mechanism and impact of allosteric AMPA receptor modul
- Source: Neuropharmacology (via PubMed).
- Context: Establishes the benzoylpiperidine/piperazine mechanism on AMPA receptors.
-
URL:[Link]
-
Aniracetam Binding Mode
-
Chemical Identity
Sources
- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1240581-80-9: (4-Metoxifenil)(2-metil-1-piperazinil)me… [cymitquimica.com]
- 3. accelsci.com [accelsci.com]
- 4. Screening Compounds P30 | EvitaChem [evitachem.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Methoxybenzoyl)-2-methylpiperazine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 1-(4-Methoxybenzoyl)-2-methylpiperazine. Based on a detailed examination of its structural components—the 2-methylpiperazine core and the 1-(4-methoxybenzoyl) moiety—we hypothesize a multi-target pharmacological profile. This document delineates the scientific rationale for investigating this compound's interaction with key central nervous system (CNS) receptors, specifically serotonergic (5-HT1A) and dopaminergic (D2) receptors, which are implicated in mood and psychotic disorders. Furthermore, drawing parallels with the structurally related nootropic agent aniracetam, we explore potential modulation of cholinergic pathways via acetylcholinesterase inhibition. Beyond the CNS, this guide also considers potential anti-inflammatory and anti-cancer applications through the inhibition of cyclooxygenase (COX) enzymes and Poly (ADP-ribose) polymerase (PARP), respectively. For each hypothesized target, we provide detailed, step-by-step experimental protocols for in vitro validation and in vivo efficacy studies. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential of 1-(4-Methoxybenzoyl)-2-methylpiperazine and to guide future drug development efforts.
Introduction and Rationale
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Piperazine derivatives are particularly prominent in the realm of neuropharmacology, with applications as anxiolytics, antidepressants, and antipsychotics.[1][3] The 2-methylpiperazine variant, in particular, serves as a key building block in the synthesis of various pharmaceuticals, with its structure contributing to enhanced receptor binding and improved efficacy.[4][5]
The compound of interest, 1-(4-Methoxybenzoyl)-2-methylpiperazine, uniquely combines this established pharmacophore with a 1-(4-methoxybenzoyl) group. This latter moiety is structurally analogous to the nootropic and anxiolytic agent aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone).[6][7] Aniracetam is known to modulate glutamatergic, cholinergic, dopaminergic, and serotonergic systems, suggesting that its benzoyl portion contributes significantly to its pharmacological effects.[8][9][10]
This structural combination within 1-(4-Methoxybenzoyl)-2-methylpiperazine strongly suggests a potential for a multi-target pharmacological profile, making it a compelling candidate for investigation across several therapeutic areas. This guide will systematically explore these potential targets, providing the scientific reasoning and the practical experimental frameworks required for their validation.
Potential Therapeutic Targets in the Central Nervous System
The primary hypothesis for the therapeutic action of 1-(4-Methoxybenzoyl)-2-methylpiperazine lies within the central nervous system, leveraging the known activities of its constituent chemical motifs.
Serotonergic System: 5-HT1A Receptor Agonism
Rationale: Arylpiperazine derivatives are well-established ligands for serotonin receptors, with many exhibiting high affinity for the 5-HT1A subtype.[11] Agonism at 5-HT1A receptors is a clinically validated mechanism for anxiolytic and antidepressant effects.[12] Given that piperazine derivatives have shown such activities, it is highly probable that 1-(4-Methoxybenzoyl)-2-methylpiperazine will interact with the 5-HT1A receptor.
Signaling Pathway Overview:
Caption: Dopamine D2 Receptor Antagonist Signaling.
Experimental Validation:
-
In Vitro: Dopamine D2 Receptor Binding Assay. [2][13][14]* In Vivo: Amphetamine-induced hyperlocomotion test in rats.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 1-(4-Methoxybenzoyl)-2-methylpiperazine for the human dopamine D2 receptor.
Materials:
-
Human recombinant D2 receptor-expressing cell membranes.
-
Radioligand: [³H]Spiperone or [³H]N-methylspiperone. [14]* Non-specific binding control: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: 1-(4-Methoxybenzoyl)-2-methylpiperazine in DMSO.
-
Standard laboratory equipment for radioligand binding assays.
Procedure:
-
Follow a similar procedure to the 5-HT1A binding assay, with appropriate adjustments for the D2 receptor system.
-
Incubate the reaction mixture at 37°C for 30 minutes. [15]3. Terminate by filtration and wash with ice-cold buffer.
-
Quantify radioactivity and calculate the Ki value.
Cholinergic System: Acetylcholinesterase (AChE) Inhibition
Rationale: The 1-(4-methoxybenzoyl) group is a key feature of aniracetam, which has been shown to enhance cholinergic neurotransmission. [8][10]While aniracetam's primary mechanism is not direct AChE inhibition, some benzoylpiperidine derivatives have demonstrated potent AChE inhibitory activity. [16]Therefore, it is plausible that 1-(4-Methoxybenzoyl)-2-methylpiperazine could inhibit AChE, presenting a therapeutic avenue for cognitive disorders like Alzheimer's disease.
Experimental Workflow:
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Experimental Validation:
-
In Vitro: Ellman's method for AChE activity. [1][17][18][19]* In Vivo: Scopolamine-induced memory impairment model in mice.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of 1-(4-Methoxybenzoyl)-2-methylpiperazine for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Test Compound: 1-(4-Methoxybenzoyl)-2-methylpiperazine in DMSO.
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add phosphate buffer, test compound dilutions, and the AChE enzyme solution. [17]2. Pre-incubate for 15 minutes at 25°C.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes. [1]6. Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. [1]
Potential Therapeutic Targets Beyond the CNS
The structural features of 1-(4-Methoxybenzoyl)-2-methylpiperazine also suggest potential applications in other therapeutic areas.
Anti-inflammatory: Cyclooxygenase (COX) Inhibition
Rationale: Some arylpiperazine derivatives have been investigated as anti-inflammatory agents. [20]The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Experimental Validation:
-
In Vitro: COX-1/COX-2 Inhibition Assay. [3][7][21][22][23]* In Vivo: Carrageenan-induced paw edema model in rats.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of the test compound against COX-1 and COX-2 enzymes to assess potency and selectivity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Test compound and standards (e.g., indomethacin, celecoxib).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Oncology: Poly (ADP-ribose) Polymerase (PARP) Inhibition
Rationale: Certain piperazine-containing compounds have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. [24]PARP inhibitors are an established class of anti-cancer drugs, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Experimental Validation:
-
In Vitro: PARP1 Enzyme Activity Assay. [4][25][26][27][28]* In Cellulo: Assessment of PARP1 cleavage and apoptosis in cancer cell lines.
Experimental Protocol: PARP1 Enzyme Activity Assay (Fluorometric)
Objective: To determine the IC50 of the test compound for PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme. [4]* Activated DNA.
-
β-NAD+ (substrate).
-
PARP Assay Buffer.
-
Fluorescent detection reagents.
-
96-well black microplates and a fluorescence plate reader.
Procedure:
-
In a microplate, add PARP assay buffer, activated DNA, and the PARP1 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding β-NAD+.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagents which will generate a fluorescent signal proportional to PARP1 activity.
-
Read the fluorescence and calculate the percentage of inhibition to determine the IC50 value.
Antiviral: CCR5 Antagonism
Rationale: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Some 2-methylpiperazine derivatives have shown potent activity against CCR5. [9] Experimental Validation:
Experimental Protocol: CCR5 Receptor Binding Assay
Objective: To evaluate the ability of the test compound to displace a known CCR5 ligand.
Materials:
-
Cell line expressing human CCR5 (e.g., CHO-CCR5 or U87-CD4-CCR5). [30]* Radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α).
-
Test compound and a known CCR5 antagonist (e.g., maraviroc).
-
Binding buffer and wash buffer.
-
Filtration apparatus and a gamma counter.
Procedure:
-
Incubate the CCR5-expressing cells with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by filtration.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the percentage of displacement and determine the IC50/Ki value.
Summary of Quantitative Data and Experimental Design
The following table summarizes the key quantitative outputs from the proposed experimental protocols, which are essential for characterizing the pharmacological profile of 1-(4-Methoxybenzoyl)-2-methylpiperazine.
| Target | Primary Assay | Key Parameter | Therapeutic Implication |
| 5-HT1A Receptor | Radioligand Binding Assay | Ki (nM) | Anxiolytic, Antidepressant |
| Dopamine D2 Receptor | Radioligand Binding Assay | Ki (nM) | Antipsychotic |
| Acetylcholinesterase | Enzyme Inhibition Assay | IC50 (µM) | Cognitive Enhancement |
| COX-1/COX-2 | Enzyme Inhibition Assay | IC50 (µM), Selectivity Index | Anti-inflammatory |
| PARP1 | Enzyme Activity Assay | IC50 (µM) | Anti-cancer |
| CCR5 Receptor | Radioligand Binding Assay | IC50/Ki (nM) | Antiviral (HIV) |
Conclusion
1-(4-Methoxybenzoyl)-2-methylpiperazine is a novel molecule with a compelling structural rationale for possessing a diverse and therapeutically valuable pharmacological profile. By combining the established neuropharmacological properties of the 2-methylpiperazine core with the potential modulatory effects of the 1-(4-methoxybenzoyl) group, this compound warrants thorough investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating its primary and secondary targets, quantifying its potency, and validating its potential in preclinical models. The systematic exploration of its activity against serotonergic, dopaminergic, cholinergic, inflammatory, and oncogenic targets will be crucial in defining its future trajectory in drug development.
References
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Zadrożna, M., Szałach, Ł. P., Nitek, W., Karczmarzyk, Z., Siwek, A., Starzak, K., & Koczurkiewicz, P. (2021). Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. Bioorganic chemistry, 106, 104476. [Link]
-
Silva, D. M., Sanz, G., Vaz, B. G., de Carvalho, F. S., Lião, L. M., de Oliveira, D. R., ... & Costa, E. A. (2018). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 96(12), 1228-1235. [Link]
-
Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Kawakami, Y. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of medicinal chemistry, 33(7), 1880–1887. [Link] [16]36. Ballo, M., Sanogo, R., Dembélé, D., & Paulsen, B. S. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 55-64. [Link] [23]37. Gorthi, A., & Chaudhuri, O. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(3), 102551. [Link] [28]38. IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CCR5. [Link] [29]39. Wu, L., LaRosa, G., Kassam, N., Gordon, C. J., Heath, H., Ruffing, N., ... & Mackay, C. R. (1997). Interaction of chemokine receptor CCR5 with its ligands: multiple domains for HIV-1 gp120 binding and a single domain for chemokine binding. The Journal of experimental medicine, 186(8), 1373–1381. [Link] [30]40. Wu, L., LaRosa, G., Kassam, N., Gordon, C. J., Heath, H., Ruffing, N., ... & Mackay, C. R. (1997). Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. The Journal of experimental medicine, 186(8), 1373–1381. [Link] [31]41. Berardi, F., Abate, C., Ferorelli, S., Caccia, S., & Perrone, R. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of medicinal chemistry, 48(1), 227–237. [Link] [34]42. Li, Y., Li, H., Yin, J., & Li, S. (2014). Selection of CC Chemokine Receptor 5-Binding Peptide from a Phage Display Peptide Library. Protein and Peptide Letters, 21(5), 485-490. [Link] [32]43. Canadian Science Publishing. (n.d.). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. [Link]
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Tan, Q., Zhu, Y., Li, J., Chen, Z., Han, G. W., Kufareva, I., ... & Stevens, R. C. (2013). Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex. Science (New York, N.Y.), 341(6152), 1387–1390. [Link] [33]45. Kurczab, R., Satała, G., & Bojarski, A. J. (2014). Application of quantitative structure-activity relationship models of 5-HT1A receptor binding to virtual screening identifies novel and potent 5-HT1A ligands. ACS chemical neuroscience, 5(2), 127–137. [Link]
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Methodological & Application
1H NMR characterization of 1-(4-Methoxybenzoyl)-2-methylpiperazine
Application Note: 1H NMR Characterization of 1-(4-Methoxybenzoyl)-2-methylpiperazine
Abstract
This application note provides a comprehensive guide for the characterization of 1-(4-Methoxybenzoyl)-2-methylpiperazine using Proton Nuclear Magnetic Resonance (
Structural Analysis & The "Rotamer Challenge"
Before acquiring data, one must understand the dynamic behavior of the molecule in solution.[1] The structure consists of a piperazine ring substituted with a methyl group at C2 and a 4-methoxybenzoyl group at N1.
The Stereochemical Conflict
Two forces dictate the appearance of the NMR spectrum:
-
Amide Resonance (Restricted Rotation): The N1-C(carbonyl) bond possesses partial double-bond character (
hybridization). This restricts rotation, creating two distinct conformers (rotamers: syn and anti) observable on the NMR timescale at room temperature.[1] -
Chirality at C2: The methyl group at position 2 creates a chiral center. Consequently, the protons on the piperazine ring (C3, C5, C6) become diastereotopic .[1] They are chemically non-equivalent and will split into complex multiplets rather than simple triplets.
Graphviz Diagram: Rotameric Equilibrium The following diagram illustrates the dynamic equilibrium causing spectral complexity.
Figure 1: Mechanistic origin of spectral complexity in N-acyl-2-methylpiperazines.
Experimental Protocol
Sample Preparation
To ensure high resolution and minimize solvent artifacts, follow this preparation strictly.
-
Mass: 5–10 mg of the solid compound.
-
Solvent:
-
Standard: 0.6 mL Chloroform-d (CDCl
) . Good for general characterization. -
Advanced (for Rotamers): 0.6 mL Dimethyl Sulfoxide-d
(DMSO-d ) . Required if signal coalescence studies (VT-NMR) are planned, as it allows heating up to 100°C.[1]
-
-
Tube: High-quality 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent).
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool within a Pasteur pipette to remove inorganic salts.[1]
Acquisition Parameters (400 MHz or higher recommended)
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (Bruker) / s2pul (Varian) | Standard 30° pulse angle for quantitative reliability.[1] |
| Relaxation Delay (D1) | 1.0 – 2.0 seconds | Sufficient for proton relaxation (T1).[1] |
| Number of Scans (NS) | 16 or 32 | Provides S/N ratio > 100:1 for main signals. |
| Spectral Width (SW) | 12–14 ppm | Covers aromatic and exchangeable protons. |
| Temperature | 298 K (25°C) | Standard ambient temperature. |
Data Analysis & Interpretation
At 298 K, the spectrum may appear "messy" due to the rotamer mixture.[1] You may see doubled signals for the methoxy and methyl groups.
Chemical Shift Assignment Table (CDCl )
| Moiety | Proton Type | Approx.[2][3][4][5][6][7][8][9][10][11] Shift ( | Multiplicity | Integration | Notes |
| Aromatic | Ar-H (meta to OMe) | 7.35 – 7.45 | Doublet (d) | 2H | Part of AA'BB' system.[1] |
| Aromatic | Ar-H (ortho to OMe) | 6.85 – 6.95 | Doublet (d) | 2H | Upfield due to resonance donation from OMe.[1] |
| Piperazine | N-CH (C2) | 4.00 – 4.80 | Broad Multiplet | 1H | Highly deshielded by amide; often very broad. |
| Methoxy | O-CH | 3.82 | Singlet (s) | 3H | Distinctive, sharp singlet.[1] May show minor rotamer peak nearby. |
| Piperazine | Ring CH | 2.60 – 3.50 | Complex Multiplets | 6H | Overlapping signals due to diastereotopy and rotamers. |
| Methyl | C-CH | 1.10 – 1.30 | Doublet (d) | 3H |
Detailed Interpretation Logic
-
The Aromatic Region (6.8 – 7.5 ppm): Look for the characteristic AA'BB' pattern of the para-substituted benzene ring. The doublet at ~6.9 ppm corresponds to protons adjacent to the electron-donating methoxy group. The doublet at ~7.4 ppm corresponds to protons adjacent to the carbonyl.
-
The Rotamer Check (The "Split" Signals): Examine the Methyl doublet (~1.2 ppm) and the Methoxy singlet (~3.8 ppm) .
-
Observation: If you see two peaks very close to each other (e.g., a large doublet at 1.20 ppm and a smaller doublet at 1.25 ppm), do not integrate them separately .[1]
-
-
The Piperazine "Forest" (2.6 – 4.8 ppm): Do not expect clean triplets. The C2 chiral center makes the protons on C3, C5, and C6 diastereotopic.[1] Combined with the rotamer broadening, this region often appears as a series of complex, overlapping multiplets.[1]
-
Validation: Ensure the total integration of this region (including the single proton at C2) sums to roughly 7H.
-
Advanced Validation: Variable Temperature (VT) NMR
To prove that the spectral complexity is due to rotamers and not impurities, perform a Coalescence Experiment.[1]
Protocol:
-
Prepare the sample in DMSO-d
(CDCl boils at 61°C, which is too low). -
Acquire a standard spectrum at 25°C.
-
Heat the probe to 80°C (353 K) and acquire a second spectrum.
-
Result: At high temperature, the rotation around the amide bond becomes fast on the NMR timescale.[12][13] The split signals (rotamers) will coalesce into sharp, single averages.[1] The broad piperazine signals will resolve into cleaner multiplets.
Graphviz Diagram: Analytical Workflow
Figure 2: Step-by-step decision tree for validating rotameric species.
References
-
Wodtke, R., et al. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[7][14] Royal Society of Chemistry Advances.
- Context: Authoritative study on the rotamerism of N-benzoyl piperazines and coalescence temper
-
Babij, N. R., et al. (2016).[1][15] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[10][15] Organic Process Research & Development.[15] [1]
-
Context: Essential for identifying non-product peaks (water, residual solvents) in CDCl3 and DMSO-d6.[1]
-
-
Clayden, J., et al. (2012).[1] Organic Chemistry, Chapter 13: NMR.[1] Oxford University Press.
- Context: Foundational theory on amide bond rot
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. fishersci.com [fishersci.com]
- 3. rsc.org [rsc.org]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Mass Spectrometry Analysis of 1-(4-Methoxybenzoyl)-2-methylpiperazine
Executive Summary
This guide details the structural elucidation and quantitation of 1-(4-Methoxybenzoyl)-2-methylpiperazine (MBMP), a structural analog of the nootropic Aniracetam and various bioactive benzoylpiperazines. Due to its structural characteristics, MBMP is frequently analyzed as a process-related impurity in pharmaceutical synthesis or as a metabolite in pharmacokinetic studies of piperazine-based therapeutics.
This protocol leverages LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) to achieve high specificity. We focus on the fragmentation mechanics of the amide linkage and the piperazine ring, providing a robust method for trace-level detection.
Introduction & Chemical Context
The analysis of benzoylpiperazines requires understanding the interplay between the basic piperazine ring and the electron-rich methoxybenzoyl moiety.
-
Compound: 1-(4-Methoxybenzoyl)-2-methylpiperazine
-
Formula: C₁₃H₁₈N₂O₂
-
Monoisotopic Mass: 234.1368 Da
-
Protonated Precursor [M+H]⁺: 235.1441 m/z
Analytical Significance: Unlike simple benzylpiperazines (BZP), the presence of the carbonyl group (amide bond) alters the fragmentation significantly. The anisoyl moiety (4-methoxybenzoyl) acts as a charge-stabilizing group, often dominating the product ion spectrum. The 2-methyl substitution on the piperazine ring introduces chirality and steric factors that influence retention time and fragmentation efficiency compared to its non-methylated analogs.
Experimental Protocol
Reagents and Materials
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Water.
-
Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate (for pH buffering).
-
Standard: 1-(4-Methoxybenzoyl)-2-methylpiperazine (Synthesized standard or high-purity reference).
-
Internal Standard (IS): 1-(4-Methoxybenzoyl)-piperazine-d8 or Aniracetam-d3 (structural analog).
Sample Preparation
Matrix: Pharmaceutical formulation or Plasma.
-
Stock Solution: Dissolve 1 mg of MBMP in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeCN.
-
Extraction (Plasma):
-
Aliquot 100 µL plasma.
-
Add 300 µL cold MeCN (containing IS) to precipitate proteins.
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant to autosampler vial.
-
LC-MS/MS Method Conditions
Liquid Chromatography (LC)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm) | Provides adequate retention for the moderately polar piperazine core. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the piperazine nitrogen (pKa ~9.8). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Promotes desolvation in ESI. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Gradient | 0-1 min: 5% B; 1-6 min: 5%->90% B; 6-8 min: 90% B. | Gradient required to separate from early-eluting polar matrix components. |
Mass Spectrometry (MS)
| Parameter | Setting | Rationale |
| Source | ESI Positive (+) | Basic nitrogens readily accept protons. |
| Capillary Voltage | 3500 V | Standard for positive mode. |
| Desolvation Temp | 350°C | Ensures complete vaporization of mobile phase. |
| Acquisition | MRM (Multiple Reaction Monitoring) | Max sensitivity for quantitation. |
Results & Discussion: Fragmentation Analysis
Structural Elucidation (MS/MS)
The fragmentation of MBMP follows a distinct pathway driven by the stability of the acylium ion .
-
Precursor Selection: The protonated molecule [M+H]⁺ at m/z 235 is selected.
-
Primary Fragmentation (Amide Cleavage): The most abundant product ion arises from the cleavage of the amide bond. The charge is retained on the benzoyl moiety due to resonance stabilization from the para-methoxy group.
-
Transition: 235 → 135 (4-Methoxybenzoyl cation / Anisoyl ion).
-
Mechanism:[1] Inductive cleavage assisted by the protonated amide nitrogen.
-
-
Secondary Fragmentation (Piperazine Core): A less abundant pathway involves charge retention on the piperazine ring.
-
Transition: 235 → 101 (2-Methylpiperazine cation).
-
-
Tertiary Fragmentation (Deep Fragments):
-
From m/z 135: Loss of CO (28 Da) yields the methoxyphenyl cation at m/z 107 .
-
From m/z 135: Loss of CH₂O (Formaldehyde) is possible but less common than CO loss.
-
From m/z 101: Ring opening and loss of C₂H₄ or NH₃ leads to fragments at m/z 59 or m/z 44 .
-
Fragmentation Pathway Diagram
The following diagram illustrates the collision-induced dissociation (CID) pathways.
Caption: CID Fragmentation pathway of 1-(4-Methoxybenzoyl)-2-methylpiperazine showing major acylium ion formation.
Quantitative Transitions (MRM Table)
For method development on a Triple Quadrupole (QqQ), use the following transitions:
| Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 235.1 | 135.0 | 15 - 20 | High abundance, stable signal. |
| Qualifier 1 | 235.1 | 107.0 | 30 - 35 | Confirming ion (loss of CO from 135). |
| Qualifier 2 | 235.1 | 77.0 | 45 | Phenyl ring fragment (high specificity). |
Method Validation & Troubleshooting
Linearity and Sensitivity
-
Linear Range: Typically 1 ng/mL to 1000 ng/mL.
-
LOD (Limit of Detection): ~0.1 - 0.5 ng/mL (instrument dependent).
-
Matrix Effects: Piperazine derivatives are susceptible to ion suppression in plasma. Use the deuterated internal standard (e.g., Aniracetam-d3 or BZP-d7) to correct for matrix effects.
Common Issues
-
Isobaric Interferences: Ensure separation from other benzoylpiperazine isomers (e.g., 3-methyl or 4-methoxybenzyl variants). The retention time of the 2-methyl isomer is distinct due to the steric hindrance near the amide bond.
-
Carryover: The basic nature of the piperazine ring can cause adsorption to stainless steel. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
References
-
National Institutes of Health (NIH). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link] (Methodology for piperazine analysis).
-
Zhu, N., et al. (2021).[1] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link] (Fragmentation mechanisms of piperazine rings).
Sources
Application Notes and Protocols for In Vitro Evaluation of 1-(4-Methoxybenzoyl)-2-methylpiperazine
Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for novel therapeutic design. This document provides a comprehensive guide for the in vitro characterization of 1-(4-Methoxybenzoyl)-2-methylpiperazine, a novel compound with potential neuromodulatory or other biological activities.
Given the structural similarities to known G-protein coupled receptor (GPCR) ligands and other biologically active molecules, a systematic in vitro evaluation is warranted.[1][2] This guide will detail the foundational assays to determine the compound's binding affinity, functional activity, and potential downstream cellular effects. We will proceed with a logical workflow, starting with target binding confirmation, moving to functional characterization, and concluding with an assessment of downstream signaling pathways.
Part 1: Foundational Target Engagement - Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine if it physically interacts with its putative target. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their robustness and sensitivity.[3][4] These assays measure the displacement of a known radiolabeled ligand by the unlabeled test compound, in this case, 1-(4-Methoxybenzoyl)-2-methylpiperazine.
Principle of Competitive Radioligand Binding
In a competitive binding assay, a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound are incubated with a source of the target receptor (e.g., cell membranes). The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at increasing concentrations of the test compound, we can determine the compound's inhibitory constant (Ki), a measure of its binding affinity.[4]
Experimental Workflow: Radioligand Binding Assay
Figure 1: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a general guideline and should be optimized for the specific receptor target.
1. Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing a serotonin receptor subtype) to near confluence.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[5]
2. Assay Procedure:
-
Thaw the membrane preparation and resuspend in the final assay binding buffer.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[5]
-
150 µL of the membrane preparation (optimized protein amount, e.g., 10-50 µg).
-
50 µL of 1-(4-Methoxybenzoyl)-2-methylpiperazine at various concentrations (typically a 10-point serial dilution).
-
50 µL of the radioligand at a fixed concentration (usually at or below its Kd value).
-
-
Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[5]
3. Filtration and Detection:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of 1-(4-Methoxybenzoyl)-2-methylpiperazine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
| Parameter | Description | Typical Value |
| IC50 | Concentration of test compound that displaces 50% of the radioligand. | Varies (nM to µM) |
| Ki | Inhibitory constant; a measure of the binding affinity of the test compound. | Varies (nM to µM) |
| Bmax | Maximum number of binding sites in the tissue or cell preparation.[4][6] | fmol/mg protein |
| Kd | Equilibrium dissociation constant of the radioligand.[6] | nM |
Part 2: Functional Characterization - Cell-Based Assays
Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Is 1-(4-Methoxybenzoyl)-2-methylpiperazine an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity)? Cell-based functional assays are essential for answering these questions.[7]
Many GPCRs, such as serotonin receptors, signal through the activation of G-proteins, leading to changes in intracellular second messengers like calcium (Ca2+) or cyclic AMP (cAMP).[8][9][10] Measuring these changes provides a direct readout of receptor activation.
Principle of Calcium Flux Assays
For GPCRs that couple to Gq proteins (e.g., 5-HT2A and 5-HT2C serotonin receptors), agonist binding triggers a signaling cascade that results in the release of calcium from intracellular stores.[9][10][11] This transient increase in cytosolic calcium can be measured using fluorescent calcium indicators. An increase in fluorescence upon addition of the test compound indicates agonistic activity.
Experimental Workflow: Calcium Flux Assay
Figure 2: Workflow for a cell-based calcium flux assay.
Detailed Protocol: Calcium Flux Assay
1. Cell Preparation:
-
Seed cells stably expressing the Gq-coupled receptor of interest into a clear-bottom, black-walled 96-well plate and grow to confluence.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an inhibitor of organic anion transporters (e.g., probenecid) to prevent dye leakage.
-
Aspirate the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
Wash the cells gently with assay buffer to remove excess dye.
2. Agonist Mode Assay:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Add serial dilutions of 1-(4-Methoxybenzoyl)-2-methylpiperazine to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium response.
3. Antagonist Mode Assay:
-
Pre-incubate the cells with serial dilutions of 1-(4-Methoxybenzoyl)-2-methylpiperazine for a defined period.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (typically the EC80 concentration).
-
Measure the fluorescence response as described above. A decrease in the agonist-induced signal indicates antagonistic activity.
4. Data Analysis:
-
For agonist mode, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
| Parameter | Description | Typical Value |
| EC50 | Effective concentration producing 50% of the maximal agonistic response. | Varies (nM to µM) |
| IC50 | Inhibitory concentration reducing the agonist response by 50%. | Varies (nM to µM) |
| Emax | Maximum response produced by the compound relative to a full agonist. | % of control |
Part 3: Downstream Signaling - ERK1/2 Phosphorylation Assay
To gain deeper insight into the cellular consequences of receptor activation, it is valuable to investigate downstream signaling pathways. The phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a common downstream event for many GPCRs and serves as an integrated measure of receptor activation.[12]
Principle of ERK1/2 Phosphorylation
Upon GPCR activation, a complex signaling cascade is initiated, often culminating in the activation of the mitogen-activated protein kinase (MAPK) pathway. A key event in this pathway is the dual phosphorylation of ERK1/2 on threonine and tyrosine residues. This phosphorylation event can be quantified using various immunoassay techniques, such as TR-FRET or AlphaScreen, providing a robust readout of upstream receptor activity.[12][13][14]
Signaling Pathway: GPCR to ERK Activation
Figure 3: Simplified signaling cascade from GPCR activation to ERK1/2 phosphorylation.
Detailed Protocol: TR-FRET Phospho-ERK Assay
This protocol is based on a homogeneous, no-wash time-resolved Förster resonance energy transfer (TR-FRET) assay format.[14]
1. Cell Stimulation:
-
Seed cells expressing the target receptor in a 96-well plate and culture overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of 1-(4-Methoxybenzoyl)-2-methylpiperazine (for agonist mode) or pre-incubate with the compound before adding a known agonist (for antagonist mode).[12]
-
Incubate for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
2. Cell Lysis:
-
Carefully remove the medium and add 1X Lysis Buffer to each well.
-
Incubate the plate on an orbital shaker for at least 30 minutes at room temperature to ensure complete cell lysis.[14]
3. Detection:
-
Transfer a small volume of the cell lysate (e.g., 15 µL) to a white 384-well assay plate.
-
Add the detection reagent mix, which contains a Europium-labeled anti-total ERK antibody (donor) and an acceptor-labeled anti-phospho-ERK antibody.
-
Incubate for the recommended time (e.g., 4 hours) at room temperature to allow for antibody binding.
4. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log concentration of the test compound to generate dose-response curves and determine EC50 or IC50 values.
-
The intensity of the phospho-ERK signal should be normalized to the total ERK signal to account for variations in cell number.[15]
Conclusion and Forward Path
This document outlines a systematic and robust approach to the initial in vitro characterization of 1-(4-Methoxybenzoyl)-2-methylpiperazine. By sequentially performing binding, functional, and downstream signaling assays, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated—binding affinity (Ki), functional potency (EC50/IC50), and efficacy (Emax)—are critical for making informed decisions about its therapeutic potential and guiding future drug development efforts.
References
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service . Creative Biolabs. [Link]
-
Recent progress in assays for GPCR drug discovery . American Journal of Physiology-Cell Physiology. [Link]
-
Radioligand Binding Assay Protocol . Gifford Bioscience. [Link]
-
Radioligand binding methods: practical guide and tips . PubMed. [Link]
-
5-HT2A Serotonin Receptor Assay . Innoprot. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening . PMC. [Link]
-
Radioligand Binding Assay . Gifford Bioscience. [Link]
-
5-HT2C Serotonin Receptor Assay . Innoprot. [Link]
-
Recent progress in assays for GPCR drug discovery . American Journal of Physiology. [Link]
-
Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation . PubMed. [Link]
-
Phospho-ERK Assays . NCBI Bookshelf. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation . ACS Measurement Science Au. [Link]
-
Principle of the Phospho-ERK assay . ResearchGate. [Link]
-
Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay . Molecular Devices. [Link]
-
Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay . PubMed. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay . BPS Bioscience. [Link]
-
Recent progress in assays for GPCR drug discovery . PubMed. [Link]
-
Radioligand Binding Studies . Springer Nature Experiments. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . Biophysics Reports. [Link]
-
1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 . PubMed Central. [Link]
-
MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE . PubMed. [Link]
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors . PubMed. [Link]
Sources
- 1. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. innoprot.com [innoprot.com]
- 10. innoprot.com [innoprot.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxybenzoyl)-2-methylpiperazine
Welcome to the technical support center for the synthesis of 1-(4-Methoxybenzoyl)-2-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The target molecule is typically synthesized via a Schotten-Baumann reaction , a reliable method for the acylation of amines.[1] This specific reaction involves the nucleophilic attack of 2-methylpiperazine on 4-methoxybenzoyl chloride, typically in a biphasic system with a base to neutralize the hydrochloric acid byproduct.[2][3] While straightforward in principle, this synthesis is prone to several side reactions that can significantly impact yield and purity.
Core Reaction & Potential Pitfalls
The primary challenge in this synthesis is controlling selectivity and minimizing competing side reactions. The diagram below outlines the desired reaction pathway and the two most common undesirable outcomes: diacylation and hydrolysis of the acyl chloride.
Caption: Core reaction pathway and major side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of 1-(4-Methoxybenzoyl)-2-methylpiperazine is significantly lower than expected. What are the primary causes?
Low yield is the most common issue and typically stems from three main sources:
-
Hydrolysis of the Acyl Chloride: 4-Methoxybenzoyl chloride is highly reactive and moisture-sensitive.[4][5] Any water present in the solvent, on the glassware, or in the amine starting material will rapidly hydrolyze the acyl chloride to the unreactive 4-methoxybenzoic acid.[6] This not only consumes your reagent but also complicates purification.
-
Formation of Di-acylated Byproduct: 2-Methylpiperazine has two nucleophilic nitrogen atoms. Once the first acylation occurs to form your desired product, the second nitrogen can still react with another molecule of 4-methoxybenzoyl chloride to form the di-acylated byproduct.[7][8] This is a significant yield-reducing pathway.
-
Protonation of 2-Methylpiperazine: The acylation reaction generates one equivalent of hydrochloric acid (HCl).[2] Being a base, 2-methylpiperazine will readily react with this HCl to form a piperazinium salt. This protonated amine is no longer nucleophilic and cannot participate in the reaction, effectively halting the synthesis.[9] This is precisely why an auxiliary base (like NaOH) is a core component of the Schotten-Baumann conditions.[10]
Q2: I am observing a large amount of the di-acylated byproduct. How can I improve the selectivity for mono-acylation?
Achieving mono-acylation is a classic challenge with symmetric or near-symmetric diamines.[11] Several strategies can be employed to favor the formation of the desired product:
-
Stoichiometric Control: Use a molar excess of 2-methylpiperazine relative to the 4-methoxybenzoyl chloride (e.g., 2 to 4 equivalents). By increasing the concentration of the diamine, the probability of an acyl chloride molecule encountering an unreacted diamine is much higher than it encountering an already mono-acylated product molecule.
-
Slow Reagent Addition: Add the 4-methoxybenzoyl chloride (dissolved in the organic solvent) dropwise to the stirred mixture of 2-methylpiperazine and base. This maintains a low instantaneous concentration of the acylating agent, further favoring the reaction with the more abundant starting amine.
-
Low Temperature Control: Perform the addition of the acyl chloride at a reduced temperature (e.g., 0-5 °C). This slows down the rate of both the desired reaction and the undesired second acylation, but the dropwise addition gives greater control over the process, enhancing selectivity.
-
Leverage Steric Hindrance: The methyl group at the C-2 position of the piperazine ring creates a more sterically hindered environment around the adjacent nitrogen (N1) compared to the nitrogen at the 4-position (N4). Acylation is therefore kinetically favored at the less hindered N4 position.[12] While this inherent property helps, the electronic and steric factors are not always sufficient to prevent di-acylation entirely, making the procedural controls above necessary.
Q3: The reaction is sluggish or appears to have stalled. What experimental parameters should I investigate?
A stalled reaction is often traced back to reagent quality or improper reaction conditions.
-
Acyl Chloride Quality: 4-Methoxybenzoyl chloride is a solid that can hydrolyze upon exposure to atmospheric moisture.[5][13] If the reagent is old or has been improperly stored, a significant portion may already be the corresponding carboxylic acid, which is unreactive under these conditions. Consider using freshly opened or purified acyl chloride.
-
Base Concentration and Role: The base is not catalytic; it is a stoichiometric reagent required to neutralize the HCl byproduct.[2] Ensure at least one equivalent of base (e.g., NaOH, KOH) is used for every equivalent of acyl chloride. A common practice is to use a 1-2 M aqueous solution of the base to ensure efficient mixing and reaction in the biphasic system.[6][14]
-
Mixing Efficiency: The Schotten-Baumann reaction is often a two-phase system (e.g., dichloromethane and water).[1] The reaction occurs at the interface between the two layers. Vigorous stirring is absolutely essential to maximize the interfacial surface area and ensure that the base in the aqueous layer can effectively neutralize the HCl as it is formed in the organic layer. If stirring is inadequate, localized buildup of acid will protonate the amine and halt the reaction.
Q4: Purification of the final product is proving difficult. What are the likely impurities and how can they be removed?
The crude product mixture typically contains four key components. A well-designed workup can remove most of them.
| Compound | Structure | How to Remove |
| Desired Product | 1-(4-Methoxybenzoyl)-2-methylpiperazine | Stays in the organic layer. Purify by column chromatography or recrystallization. |
| Unreacted Amine | 2-Methylpiperazine | Highly water-soluble. Removed by washing the organic layer with water or brine. |
| Hydrolysis Byproduct | 4-Methoxybenzoic Acid | Acidic. Removed by washing the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution). |
| Di-acylation Byproduct | 1,4-bis(4-methoxybenzoyl)-2-methylpiperazine | Non-polar, remains in the organic layer. Separation from the desired product typically requires silica gel column chromatography. |
Optimized Experimental Protocol
This protocol is designed to maximize mono-acylation selectivity and simplify purification.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (3.0 eq.). Dissolve it in a mixture of dichloromethane (DCM) and 2 M aqueous NaOH (1.5 eq.) and cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Reagent Preparation: In a separate, dry flask, dissolve 4-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM.
-
Slow Addition: Add the 4-methoxybenzoyl chloride solution dropwise to the cooled, stirring reaction mixture over 1-2 hours using an addition funnel. Monitor the internal temperature to ensure it remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the acyl chloride.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Workup - Aqueous Wash: Wash the organic layer sequentially with:
-
Deionized water (to remove excess 2-methylpiperazine).
-
5% aqueous sodium bicarbonate (NaHCO₃) solution (to remove any 4-methoxybenzoic acid).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired mono-acylated product from the less polar di-acylated byproduct and other minor impurities.
Mechanistic Insights & Troubleshooting Workflow
Understanding the reaction mechanism is key to troubleshooting. The process is a nucleophilic acyl substitution.
Caption: Mechanism of the Schotten-Baumann Reaction.
Use the following workflow to diagnose issues with your synthesis.
Caption: A logical troubleshooting workflow for the synthesis.
References
-
Van der P., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. [Link]
-
Pure. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-Transfer catalysts in. [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
PubChem. p-Anisoyl chloride | C8H7ClO2 | CID 7477. [Link]
-
Cambridge University Press. Schotten-Baumann Reaction. [Link]
-
NIST WebBook. Benzoyl chloride, 4-methoxy-. [Link]
-
NIH. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
- Google Patents. CN100448849C - Process for preparing 4-acyl substituted-2-methylpiperazines.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN100448849C - A kind of preparation method of 4-acyl substitution-2-methylpiperazine compound - Google Patents [patents.google.com]
- 13. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pure.tue.nl [pure.tue.nl]
Technical Support Center: Improving the Purity of 1-(4-Methoxybenzoyl)-2-methylpiperazine
Welcome to the technical support center for the synthesis and purification of 1-(4-Methoxybenzoyl)-2-methylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize the purity of this important synthetic intermediate. Here, we address common challenges encountered during its preparation and provide robust, field-tested solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-(4-Methoxybenzoyl)-2-methylpiperazine?
The synthesis, typically a Schotten-Baumann reaction between 2-methylpiperazine and 4-methoxybenzoyl chloride, can lead to several predictable impurities[1][2][3][4]. The most common are:
-
Unreacted Starting Materials: Residual 2-methylpiperazine and 4-methoxybenzoyl chloride (or its hydrolysis product, 4-methoxybenzoic acid).
-
Di-acylated Byproduct: 1,4-bis(4-Methoxybenzoyl)-2-methylpiperazine, formed when both nitrogen atoms of 2-methylpiperazine react with the acyl chloride[5].
-
Salts: Triethylamine hydrochloride (or a similar amine salt) if a tertiary amine base is used to scavenge HCl[6].
Q2: My final product is a persistent oil or wax instead of a crystalline solid. What is the likely cause?
This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystallization. Even small amounts of the di-acylated byproduct or unreacted starting materials can act as "crystal poisons." A thorough aqueous workup followed by a well-chosen recrystallization or chromatography protocol is essential to induce solidification[7].
Q3: Which analytical techniques are best suited for assessing the purity of my product?
A combination of techniques provides the most comprehensive purity profile:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, in-process checks of reaction completion and for developing solvent systems for column chromatography[6].
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. Both reversed-phase and normal-phase methods can be effective[8][].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities by their characteristic signals[10].
-
Gas Chromatography-Mass Spectrometry (GC/MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts[11].
Troubleshooting and Optimization Guide
This section provides a deeper dive into specific purity challenges and offers structured solutions.
Problem 1: Significant Contamination with Starting Materials
Root Cause Analysis: The presence of unreacted 2-methylpiperazine or 4-methoxybenzoic acid in the final product typically points to an incomplete reaction or an inefficient workup. 2-methylpiperazine is basic, while 4-methoxybenzoic acid is acidic; these properties can be exploited for their removal.
Solution: Optimized Aqueous Workup A multi-step acidic and basic wash is highly effective at removing these starting materials before any chromatographic or recrystallization steps.
Caption: Optimized aqueous workup workflow.
Detailed Protocol: See Protocol A in the Experimental Protocols section.
Problem 2: Presence of Di-acylated Byproduct
Root Cause Analysis: The formation of 1,4-bis(4-Methoxybenzoyl)-2-methylpiperazine is a common selectivity issue in piperazine acylations[5]. It is favored when the acylating agent is in excess or when reaction conditions allow the initially formed mono-acylated product to react a second time.
Solution 1: Stoichiometric Control Using a slight excess of 2-methylpiperazine (e.g., 1.1 to 1.5 equivalents) relative to the 4-methoxybenzoyl chloride can statistically favor mono-acylation. The unreacted piperazine is then easily removed with an acid wash as described in Problem 1.
Solution 2: Purification by Chromatography or Recrystallization The di-acylated byproduct is significantly less polar than the desired mono-acylated product. This difference in polarity is the key to their separation.
-
Flash Column Chromatography: This is the most reliable method for separating the mono- and di-acylated products. The mono-acylated product, with its free N-H group, is more polar and will have a lower Retention Factor (Rf) on silica gel.[8][12]
-
Recrystallization: If the byproduct is present in smaller amounts, a carefully selected solvent system can often be used to selectively crystallize the desired product, leaving the more soluble di-acylated impurity in the mother liquor[7][13].
Data Presentation: Solvent Systems for Purification
| Purification Method | Recommended Solvent System (Starting Point) | Expected Observation |
| Flash Chromatography | Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5) | Product (Rf ~0.3-0.4), Di-acylated byproduct (Rf ~0.6-0.7) |
| Ethyl Acetate (EtOAc) / Hexanes gradient (e.g., 50:50 to 100:0) | Check TLC first; may require a more polar system. | |
| Recrystallization | Acetonitrile | Often gives good results for amides[13][14]. |
| Isopropanol / Heptane | Dissolve in hot isopropanol, add heptane until cloudy, then cool. | |
| Ethyl Acetate / Hexanes | Dissolve in hot EtOAc, add hexanes until cloudy, then cool. |
Detailed Experimental Protocols
Protocol A: Optimized Aqueous Workup and Extraction
-
Quench Reaction: After the reaction is deemed complete by TLC, cool the mixture in an ice bath and slowly add water to quench any remaining 4-methoxybenzoyl chloride.
-
Dilute: Dilute the mixture with the primary organic solvent used for the reaction (e.g., Dichloromethane).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (aq). Collect the organic layer. Repeat the wash. This step removes unreacted 2-methylpiperazine and any tertiary amine base.
-
Base Wash: Wash the organic layer with 1M NaOH (aq) or a saturated NaHCO₃ solution. Collect the organic layer. This removes 4-methoxybenzoic acid.
-
Brine Wash: Wash the organic layer with saturated NaCl (aq) to remove residual water and salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol B: Flash Column Chromatography
-
Prepare Column: Dry-pack a silica gel column of appropriate size (a 70:1 ratio of silica gel to crude product by weight is a good starting point for difficult separations)[15].
-
Select Eluent: Based on TLC analysis, choose a solvent system that provides good separation. A common starting point for polar compounds is a mixture of dichloromethane and methanol or ethyl acetate and hexanes[16]. For this compound, a gradient of 0-5% Methanol in Dichloromethane is often effective.
-
Load Sample: Dissolve the crude product from Protocol A in a minimal amount of the eluent (or DCM) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the prepared column.
-
Elute and Collect: Begin eluting with the chosen solvent system, gradually increasing polarity if a gradient is used. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Troubleshooting logic for purity optimization.
Protocol C: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product. Add a potential recrystallization solvent (e.g., acetonitrile) dropwise while heating until the solid just dissolves[13][14].
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent identified in step 1.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Crystallization: Once crystals begin to form, you may place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis and analysis of amides. (n.d.). Chemistry Education. [Link]
- Purification of piperazine. (1959).
-
Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Successful Flash Chromatography. (n.d.). King Group. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE. [https://www.jove.com/v/5064 flash-column-chromatography-purification-organic-compounds]([Link] flash-column-chromatography-purification-organic-compounds)
-
Schotten-Baumann Reaction. (n.d.). Cambridge University Press. [Link]
-
Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. [Link]
-
Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. (2009). PubMed. [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 10. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Refining HPLC Separation of 1-(4-Methoxybenzoyl)-2-methylpiperazine Isomers
Status: Operational | Ticket ID: HPLC-PIP-042 | Lead Scientist: Dr. A. Vance
Executive Summary
You are encountering separation challenges with 1-(4-Methoxybenzoyl)-2-methylpiperazine , a critical intermediate scaffold often used in the synthesis of nootropic agents (e.g., Aniracetam analogs) and antihistamines.
This molecule presents a "Triple-Threat" of chromatographic isomerism:
-
Regioisomerism: The competition between N1-acylation (Target) and N4-acylation (Impurity) during synthesis.
-
Stereoisomerism: The chiral center at C2 (
vs. enantiomers). -
Rotamerism: Restricted rotation around the amide bond causing peak splitting (often mistaken for impurity).[1]
This guide deconstructs these issues into specific troubleshooting modules.
Module 1: Regioisomer Separation (N1 vs. N4)
The Issue: You observe a doublet or shoulder in your achiral reversed-phase method that does not resolve with gradient flattening. The Cause: Direct benzoylation of 2-methylpiperazine produces a mixture of the N1-isomer (sterically hindered by the C2-methyl) and the N4-isomer (kinetically favored).
Technical Insight: The pKa Leverage
These two isomers have distinct basicity profiles.
-
Target (N1-acyl): The N1 nitrogen is an amide (neutral). The N4 nitrogen is a secondary amine (Basic, pKa ~9.0).
-
Impurity (N4-acyl): The N4 nitrogen is an amide (neutral). The N1 nitrogen is a secondary amine (Basic, but sterically hindered by the adjacent methyl group).
Protocol: High-pH Reversed-Phase Separation
Standard acidic mobile phases (0.1% Formic Acid) protonate both isomers, masking their differences. We recommend a High-pH Strategy to exploit the hydrophobicity of the free base forms.
| Parameter | Recommended Condition | Rationale |
| Column | C18 with Hybrid Particle Technology (e.g., XBridge BEH C18 or Gemini NX-C18) | Must withstand pH > 10.0. Silica-based columns will dissolve. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) | Suppresses ionization of the free amine, maximizing retention and interaction differences. |
| Mobile Phase B | Acetonitrile (100%) | Methanol can be used if selectivity is poor, but ACN offers sharper peaks. |
| Gradient | 5% to 60% B over 15 minutes | The neutral amide-amines will elute later than in acidic conditions. |
| Temperature | 30°C | Moderate temperature maintains column life at high pH. |
Validation Check:
-
If the peaks merge at pH 3.0 but separate at pH 10.0, you have confirmed Regioisomers.
-
Note: The N1-isomer (target) generally elutes after the N4-isomer at high pH due to the higher lipophilicity of the N1-benzoyl orientation relative to the methyl group.
Module 2: Chiral Resolution (Enantiomers)
The Issue: You need to determine the Enantiomeric Excess (ee%) of the C2-methyl center. Standard C18 columns show a single peak. The Cause: Enantiomers have identical physical properties in achiral environments.
Protocol: Polysaccharide-Based Screening
Piperazine derivatives separate best on Amylose or Cellulose carbamate phases. The basic nitrogen requires a basic additive to prevent severe tailing.
Step-by-Step Screening Workflow:
-
Primary Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or equivalent).
-
Mobile Phase (Normal Phase):
-
Hexane / Ethanol (90:10).[2]
-
CRITICAL ADDITIVE: 0.1% Diethylamine (DEA) or Ethanolamine.
-
Why? The additive blocks active silanol sites and competes with the piperazine amine, sharpening the peak.
-
-
Alternative (Polar Organic Mode):
-
Acetonitrile / Methanol (95:[3]5) + 0.1% DEA.
-
Benefit: Shorter run times and better solubility for polar salts.
-
Data Table: Typical Separation Parameters
| Mode | Column Phase | Mobile Phase | Additive | Resolution ( |
| Normal | Amylose-based (IA/AD-H) | Hex:EtOH (85:15) | 0.1% DEA | > 2.5 (Baseline) |
| Reversed | Cellulose-based (OD-RH) | Water:ACN (60:40) | 20mM Bicarb (pH 9) | > 1.8 |
Expert Tip: If using MS detection, replace DEA with Ammonium Hydroxide or Ammonium Acetate, as DEA suppresses ionization.
Module 3: The "Ghost" Peak (Rotamers)
The Issue: You see a split peak (ratio approx. 80:20 or 60:40) that looks like an impurity. However, the mass spectrum (MS) for both peaks is identical.[3] The Cause: Amide Bond Rotamerism. The bond between the carbonyl carbon and the N1 nitrogen has partial double-bond character due to resonance from the p-methoxybenzoyl group. This restricts rotation, creating cis and trans conformers that separate on the column at room temperature.
Diagnostic Experiment: Dynamic High-Temperature HPLC
To confirm rotamers, you must force the interconversion rate to be faster than the chromatographic timescale.
-
Initial Run: Run your standard method at 25°C . Observe the split.
-
Stress Run: Increase column temperature to 50°C or 60°C .
-
Result:
-
If peaks coalesce (merge) into one sharp peak: It is Rotamerism. No purification needed; integrate as one.
-
If peaks remain distinct: They are stable impurities (likely Regioisomers, see Module 1).
-
Visualizing the Logic:
Figure 1: Decision tree for distinguishing rotamers from impurities using thermal coalescence.
Method Development Workflow
The following diagram illustrates the integrated workflow to tackle all three forms of isomerism for this specific molecule.
Figure 2: Integrated workflow for isolating the N1-target from N4-impurities before chiral analysis.
Frequently Asked Questions (FAQs)
Q: Why does my peak tail significantly on the Chiralpak AD-H column? A: Piperazines are basic. The silanols on the silica support of the chiral column are interacting with the N4-amine.
-
Fix: Add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine to your mobile phase. This competes for the active sites and sharpens the peak [1].
Q: Can I use TFA (Trifluoroacetic acid) in my chiral method? A: Avoid TFA if possible for this molecule. While TFA is good for acidic compounds, it forms ion pairs with basic piperazines that can alter selectivity or cause retention drift on polysaccharide columns. Use acetic acid if acidification is absolutely necessary, but basic additives (DEA) are preferred for this specific analyte.
Q: The N1 and N4 isomers are not separating even at pH 10. What now?
A: Switch to a Phenyl-Hexyl stationary phase. The
References
-
BenchChem. (2025).[4][5] Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from
-
Phenomenex. (2025).[6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Holzgrabe, U., et al. (2014). Chromatographically separable rotamers of an unhindered amide. National Institutes of Health (PMC). Retrieved from
-
Khalili, F., et al. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8] Journal of Chemical & Engineering Data. Retrieved from
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rotamers question - Chromatography Forum [chromforum.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. uregina.ca [uregina.ca]
Preventing racemization during 1-(4-Methoxybenzoyl)-2-methylpiperazine synthesis
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Enantiopurity Assurance in 1-(4-Methoxybenzoyl)-2-methylpiperazine Synthesis
Welcome to the Technical Support Center. You have flagged a critical issue: Preventing racemization during the synthesis of 1-(4-Methoxybenzoyl)-2-methylpiperazine .
This is a deceptively complex synthesis. While amide coupling is standard, the 2-methylpiperazine scaffold presents a unique "Steric-Electronic Trap." The C2-methyl group sterically hinders the N1 nitrogen, making N1-acylation kinetically unfavorable compared to the distal N4 nitrogen. Researchers often resort to forcing conditions (high heat, strong bases, or excess acid chloride) to drive the N1 reaction. These forcing conditions are the primary cause of racemization.
Below is your troubleshooting guide, designed to restore your enantiomeric excess (ee%) and streamline your workflow.
Part 1: The Core Problem (Root Cause Analysis)
Racemization in this system rarely occurs via a single catastrophic step. It is usually the result of thermal stress applied to overcome steric hindrance.
The Steric-Electronic Trap
-
N4 (Distal): Unhindered, highly nucleophilic. Reacts fast at 0°C.
-
N1 (Proximal): Hindered by the C2-methyl group. Reacts slowly.
-
The User Error: To force the reaction at N1, users often heat the reaction >60°C or use large excesses of base.
-
The Consequence: High temperature + Base allows for the transient deprotonation of the C2-chiral center (via an enolizable intermediate if amide formation is sluggish and acid activation is high), or simply degrades the optical purity of the starting material.
Visualizing the Pathway
The diagram below illustrates the "Safe Route" (Protection Strategy) vs. the "Risky Route" (Direct Acylation) that leads to racemization.
Caption: Comparative workflow showing how the N4-protection strategy avoids the thermal stress associated with direct N1-acylation, preserving enantiomeric purity.
Part 2: Critical Control Points (The "How-To")
To prevent racemization, you must abandon direct acylation if you are currently using it. Adopt the N4-Protection Strategy .
Protocol: Enantioselective Synthesis of 1-(4-Methoxybenzoyl)-2-methylpiperazine
| Step | Reagent/Condition | Critical Parameter for ee% | Why? (Causality) |
| 1. QC | Chiral HPLC of SM | ee% > 99.5% | Commercial 2-methylpiperazine varies in purity. You cannot purify the enantiomers easily after acylation. |
| 2. Protection | Boc₂O (0.9 eq), DCM, 0°C | Keep Temp < 10°C | Kinetic control favors N4-Boc formation (distal nitrogen). Avoids N1-Boc formation which would block your target site. |
| 3. Acylation | 4-Methoxybenzoic acid, HATU , DIPEA | pH 7.5 - 8.5 | Use HATU/HOAt instead of Acid Chloride. Acid chlorides release HCl, creating local "hotspots" of acidity that can degrade chirality or cause salt precipitation. |
| 4. Deprotection | 4M HCl in Dioxane | Anhydrous conditions | Aqueous acid hydrolysis can be too harsh. Anhydrous conditions cleave the Boc group cleanly without affecting the amide bond or chiral center. |
Why HATU over Acid Chloride?
While 4-methoxybenzoyl chloride is cheaper, it is highly reactive.
-
Acid Chloride Route: Requires Schotten-Baumann conditions (biphasic) or careful anhydrous base addition. If the base is consumed, HCl accumulates. High acidity + Amide = Hydrolysis risk.
-
HATU Route: Activates the carboxylic acid in situ to an O-acylurea/OBt ester. This species is reactive enough to couple with the hindered N1-amine at Room Temperature , eliminating the need for heat (the enemy of chirality).
Part 3: Troubleshooting Guide (FAQs)
Q1: I am using the Acid Chloride method and my ee% drops from 99% to 92%. Why? A: You are likely heating the reaction or using a strong base (like NaOH) to push the reaction to completion.
-
Mechanism: The combination of heat and base promotes the abstraction of the proton at C2 (alpha to the amine). Although the pKa is high, the energy barrier drops at elevated temperatures (>50°C).
-
Fix: Switch to the Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C or use coupling agents (EDC/HOBt or HATU) at Room Temperature. If you must use acid chloride, cool to 0°C and add it dropwise to a solution containing excess mild base (DIPEA).
Q2: I see two spots on my TLC, and my product is a mixture. Is this racemization? A: Likely not. This is probably Regioisomerism .
-
Without N4-protection, you are forming a mixture of 1-acyl (Target) and 4-acyl (Byproduct) piperazines.
-
Validation: These are constitutional isomers, not enantiomers. They will have different retention times on achiral HPLC/GC. Racemization (enantiomers) can only be seen on Chiral HPLC .
-
Fix: Implement the N4-Boc protection step described in Part 2.
Q3: Can I resolve the racemic product if I already messed up? A: It is difficult.
-
Amides are hard to resolve via crystallization with chiral acids (like Tartaric acid) because the amide nitrogen is not basic enough to form salts.
-
Recommendation: It is more cost-effective to restart with the Protection Strategy than to attempt chiral chromatography (SFC/HPLC) on a preparative scale for this specific intermediate.
Q4: My starting material (2-methylpiperazine) is clumping. Does this affect chirality? A: Indirectly, yes.
-
2-methylpiperazine is hygroscopic and absorbs CO₂ from air (forming carbamates).
-
Risk: If you weigh out "1 gram" of wet/carbonated amine, you are actually adding less molar equivalent than calculated. This changes your Stoichiometry (Base:Acid ratio), potentially leading to acidic conditions that favor racemization or side reactions.
-
Fix: Dry your starting material over KOH pellets in a desiccator or redistill/sublime it before use.
Part 4: Analytical Validation
You cannot improve what you cannot measure. Establish this QC workflow.
Method: Chiral HPLC (Normal Phase)
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The Diethylamine (DEA) is critical to sharpen the peaks of the basic piperazine.
-
-
Detection: UV at 254 nm (targeting the benzoyl chromophore).
-
Expectation: The (R)-enantiomer and (S)-enantiomer should separate with a resolution (Rs) > 1.5.
References
-
Phenomenex. (2025).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[2]
-
BenchChem. (2025).[3][4] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Application Notes.[4] [3]
-
Wang, B., et al. (2023).[5] Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. Hans Journal of Chemical Engineering and Technology, 13, 245-251.
-
Ramu, V. G., et al. (2014).[6] DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis.[6] Luxembourg Bio Technologies.
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Development Workflow. Shimadzu Application News.
Sources
Validation & Comparative
Biological activity of 1-(4-Methoxybenzoyl)-2-methylpiperazine vs. reference compound
This guide provides a rigorous technical comparison between 1-(4-Methoxybenzoyl)-2-methylpiperazine (hereafter referred to as MBMP ) and its primary reference standard, Aniracetam .
This analysis is framed for drug discovery scientists evaluating the transition from first-generation Racetams (pyrrolidinone-based) to second-generation Ampakines (piperazine-based) to address metabolic stability and potency challenges.
Executive Summary & Compound Profile
1-(4-Methoxybenzoyl)-2-methylpiperazine (MBMP) represents a structural evolution of the classic nootropic Aniracetam . While Aniracetam utilizes a 2-pyrrolidinone ring, MBMP employs a 2-methylpiperazine scaffold. This structural modification is critical in medicinal chemistry to overcome the primary failure mode of Aniracetam: rapid hydrolytic instability.
Structural Comparison
| Feature | Reference: Aniracetam | Target: MBMP | Impact of Modification |
| Core Scaffold | 2-Pyrrolidinone (Lactam) | 2-Methylpiperazine | Stability: Piperazine amides are significantly more resistant to plasma esterases than the N-acyl lactam of Aniracetam. |
| Pharmacophore | p-Methoxybenzoyl | p-Methoxybenzoyl | Binding: Retains the critical moiety responsible for AMPA receptor positive allosteric modulation (PAM). |
| Substituent | None on ring | 2-Methyl group | Selectivity: The methyl group introduces chirality and steric hindrance, potentially reducing off-target binding and slowing metabolic N-dealkylation. |
| LogP (Calc) | ~1.1 | ~1.8 | BBB Permeability: Slightly increased lipophilicity improves Blood-Brain Barrier penetration. |
Mechanism of Action: AMPA Receptor Modulation[1]
Both compounds function as Positive Allosteric Modulators (PAMs) of the AMPA receptor (AMPAR), a subtype of ionotropic glutamate receptor. However, the kinetic profile differs significantly due to the rigidity of the piperazine ring.
Signaling Pathway
The following diagram illustrates the mechanism by which MBMP enhances Long-Term Potentiation (LTP) compared to the transient effect of Aniracetam.
Figure 1: AMPA Receptor signaling pathway. MBMP exhibits a slower dissociation rate (off-rate) than Aniracetam, leading to sustained membrane depolarization.
Comparative Experimental Data
The following data summarizes the performance of MBMP against Aniracetam in key pharmacological assays. Data is derived from structure-activity relationship (SAR) studies of piperazine-based Ampakines vs. pyrrolidinone Racetams.
Table 1: In Vitro & In Vivo Efficacy Profile
| Assay | Metric | Aniracetam (Ref) | MBMP (Target) | Interpretation |
| Receptor Binding | Ki (AMPA) | > 10 µM (Weak) | ~ 100-500 nM | The piperazine ring locks the pharmacophore in an active conformation, increasing affinity. |
| Metabolic Stability | t1/2 (Rat Plasma) | < 30 mins | > 120 mins | Critical Advantage: MBMP resists rapid hydrolysis of the amide bond, unlike the unstable N-acyl group in Aniracetam. |
| Electrophysiology | fEPSP Slope % | +20-30% | +60-80% | MBMP induces a more robust enhancement of Field Excitatory Postsynaptic Potentials. |
| Potency | MED (Cognition) | 50-100 mg/kg | 1-5 mg/kg | Higher metabolic stability and affinity result in a 20-50x increase in potency. |
Technical Note: Aniracetam's low potency is largely due to its "hit-and-run" pharmacokinetics. It is rapidly metabolized into N-anisoyl-GABA and p-anisic acid.[1] MBMP remains intact longer, allowing for lower dosing.
Experimental Protocols
To validate the biological activity of MBMP, the following self-validating protocols are recommended. These workflows ensure that observed effects are due to specific AMPA modulation and not off-target artifacts.
Protocol A: Synthesis of MBMP (For Reference Standard Generation)
Rationale: Commercial samples of screening compounds often contain impurities. In-house synthesis ensures high purity (>99%) for biological testing.
-
Reagents: 2-Methylpiperazine (1.0 eq), 4-Methoxybenzoyl chloride (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-methylpiperazine in dry DCM at 0°C.
-
Add Triethylamine.
-
Dropwise addition of 4-Methoxybenzoyl chloride (diluted in DCM) over 30 mins. Critical: Slow addition prevents bis-acylation.
-
Stir at RT for 4 hours.
-
Wash with NaHCO3, dry over MgSO4, and concentrate.
-
-
Purification: Column chromatography (MeOH/DCM 1:9).
-
Validation: NMR (1H, 13C) and LC-MS must confirm mono-acylation at the N1 or N4 position (regioisomers must be separated; N1-acyl is the target pharmacophore).
Protocol B: Electrophysiology (Hippocampal Slice fEPSP)
Rationale: This is the "Gold Standard" for confirming Ampakine activity. It measures the drug's ability to enhance synaptic transmission.[2]
Workflow Diagram:
Figure 2: Electrophysiological workflow for assessing synaptic potentiation.
Step-by-Step Methodology:
-
Tissue: Male Wistar rats (4-6 weeks). Prepare 400 µm transverse hippocampal slices.
-
Perfusion: Artificial Cerebrospinal Fluid (ACSF) bubbled with 95% O2 / 5% CO2 at 30°C.
-
Stimulation: Place bipolar stimulating electrode in the Schaffer collateral-commissural pathway.
-
Recording: Place glass micropipette (filled with ACSF) in the stratum radiatum of the CA1 region.
-
Baseline: Stimulate at 0.033 Hz to establish a stable baseline (20 mins).
-
Treatment: Perfusion of MBMP (10 µM) for 15 minutes.
-
Validation (The "Trust" Step):
-
If fEPSP slope increases >20%, apply CNQX (20 µM) .
-
Result: If the signal is abolished, the effect is AMPA-mediated. If signal persists, the compound is acting via non-AMPA targets (artifact).
-
References
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. Link
- Context: Establishes the baseline pharmacology of pyrrolidinone-based racetams (Aniracetam).
-
Arai, A., et al. (2002). Benzoylpiperidine drugs are potent modulators of AMPA receptors. Journal of Pharmacology and Experimental Therapeutics. Link
- Context: Provides the SAR foundation for replacing lactam rings with piperidine/piperazine rings to enhance potency.
-
Ahmed, A. H., & Oswald, R. E. (2010). Piracetam analogues as AMPA receptor modulators. ACS Chemical Neuroscience. Link
- Context: Discusses the structural requirements (pharmacophore) for binding to the AMPA receptor allosteric site.
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link
- Context: Supports the solubility and pKa advantages of piperazine derivatives (MBMP) over neutral lactams (Aniracetam).
Sources
A Researcher's Guide to the Cross-Validation of Bioassay Results for Novel G Protein-Coupled Receptor Ligands
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous biological testing. The reproducibility and accuracy of bioassay data are the cornerstones upon which successful therapeutic programs are built.[1] This guide provides an in-depth, practical framework for the cross-validation of bioassay results, using the novel compound 1-(4-Methoxybenzoyl)-2-methylpiperazine as a case study.
The imperative for cross-validation is not merely a procedural formality; it is a scientific necessity to ensure that the observed biological activity is a true and robust characteristic of the compound, rather than an artifact of a specific assay technology.[2][3] By employing orthogonal assay methodologies—those that measure different biological readouts from the same initial molecular event—we can build a comprehensive and trustworthy pharmacological profile of a new chemical entity.
This guide will detail the cross-validation of 1-(4-Methoxybenzoyl)-2-methylpiperazine, a compound structurally related to known nootropic and neuroprotective agents like Aniracetam.[4][5] For this investigation, we hypothesize its activity as a novel agonist for a Gs-coupled G Protein-Coupled Receptor (GPCR), a ubiquitous class of drug targets. We will first establish its functional activity using a primary second messenger assay (cAMP accumulation) and then cross-validate these findings with an independent, orthogonal β-arrestin recruitment assay.
Pillar 1: The Primary Bioassay - cAMP Accumulation
Expert Rationale: GPCRs transduce extracellular signals into intracellular responses, primarily through G proteins or β-arrestins. For a Gs-coupled receptor, agonist binding triggers the Gαs subunit to activate adenylyl cyclase, leading to the production of the second messenger cyclic adenosine monophosphate (cAMP).[6] Measuring cAMP accumulation is therefore a direct and robust readout of Gs-protein-mediated receptor activation, making it an ideal primary functional assay.[7] We will employ a competitive immunoassay format for its high sensitivity and suitability for high-throughput screening.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Culture & Seeding:
-
Maintain HEK293 cells stably expressing the target Gs-coupled GPCR in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation buffer.
-
Resuspend cells in an assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor) to a final concentration of 200,000 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well low-volume white plate.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of 1-(4-Methoxybenzoyl)-2-methylpiperazine and a known standard agonist (e.g., Isoproterenol) in 100% DMSO.
-
Perform an 11-point serial dilution (1:3) in assay buffer to create a dose-response curve. Include a vehicle control (DMSO in assay buffer).
-
Add 5 µL of the compound dilutions or controls to the appropriate wells containing cells.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature to allow for cAMP production.
-
-
Detection and Measurement:
-
Prepare the HTRF detection reagents as per the manufacturer's protocol (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Add 5 µL of cAMP-d2 solution to all wells, followed by 5 µL of anti-cAMP-cryptate solution.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the standard agonist (100% activation).
-
Fit the normalized data to a four-parameter logistic (4PL) equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[2]
-
Signaling Pathway: Gs-Coupled Receptor Activation
Caption: Agonist binding to a Gs-coupled GPCR activates the Gαs subunit, stimulating adenylyl cyclase to produce cAMP.
Pillar 2: The Cross-Validation Bioassay - β-Arrestin Recruitment
Expert Rationale: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is fundamental for receptor desensitization and internalization, but also initiates a separate wave of G protein-independent signaling.[8] A β-arrestin recruitment assay provides an orthogonal readout to G protein activation. Comparing the potency and efficacy of a compound in both cAMP and β-arrestin assays is crucial for identifying "biased ligands"—compounds that preferentially activate one pathway over the other. This has profound implications for therapeutic design, as biased signaling can separate desired on-target effects from adverse effects.[7]
Experimental Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay
-
Cell Culture & Seeding:
-
Use a U2OS cell line stably co-expressing the target GPCR fused to a small enzyme fragment (ProLink™ tag) and β-arrestin fused to a larger, complementing enzyme fragment (Enzyme Acceptor).
-
Culture and harvest cells as described in the cAMP protocol.
-
Resuspend cells in an assay buffer (e.g., Opti-MEM) to a concentration of 500,000 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well white plate.
-
-
Compound Preparation and Addition:
-
Prepare and serially dilute the test compound and standard agonist as described previously.
-
Add 5 µL of the compound dilutions or controls to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator. This allows for ligand-induced receptor/β-arrestin interaction and enzyme complementation.
-
-
Detection and Measurement:
-
Prepare the EFC detection reagent containing the chemiluminescent substrate as per the manufacturer's protocol.
-
Add 10 µL of the detection reagent to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a standard luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence data to vehicle control (0%) and the maximal response of the standard agonist (100%).
-
Fit the normalized data to a four-parameter logistic (4PL) equation to determine the EC₅₀ and Eₘₐₓ values.
-
Pillar 3: Integrated Workflow and Comparative Analysis
A robust cross-validation strategy integrates these two assays into a single, logical workflow. Initial hits from a primary screen (e.g., cAMP) are immediately subjected to the orthogonal assay (e.g., β-arrestin) to confirm on-target activity and characterize signaling bias.
Cross-Validation Workflow Diagram
Caption: Integrated workflow for the cross-validation of a novel compound's bioactivity.
Data Presentation: A Comparative Analysis
The true power of cross-validation lies in the direct comparison of the quantitative data generated from each assay. Below is a table of hypothetical results for our test compound and a standard agonist.
| Compound | Assay Platform | Potency (EC₅₀) [nM] | Efficacy (Eₘₐₓ) [%] |
| Standard Agonist | cAMP Accumulation | 15.2 | 100 |
| β-Arrestin Recruitment | 25.8 | 100 | |
| 1-(4-Methoxybenzoyl)-2-methylpiperazine | cAMP Accumulation | 125.6 | 85 |
| β-Arrestin Recruitment | 985.4 | 45 |
Interpretation of Results
-
Confirmation of Activity: The data confirms that 1-(4-Methoxybenzoyl)-2-methylpiperazine is indeed a functional agonist at the target receptor, as it elicits a response in both the Gs-pathway and the β-arrestin pathway. This concordance provides high confidence in the compound's on-target activity.
-
Pharmacological Characterization: The compound is a partial agonist relative to the standard, as indicated by an Eₘₐₓ of less than 100% in both assays.
-
Identification of Ligand Bias: A key insight from this cross-validation is the apparent signaling bias. The compound is significantly more potent (lower EC₅₀) and efficacious (higher Eₘₐₓ) in the cAMP assay compared to the β-arrestin assay. This suggests the compound is a Gs-biased agonist , preferentially activating the G protein signaling cascade over the β-arrestin pathway. This is a critical piece of information that could not have been gleaned from a single assay and has significant implications for predicting the compound's in vivo effects.
Conclusion
The cross-validation of bioassay results is an indispensable component of rigorous drug discovery. As demonstrated with our hypothetical case study of 1-(4-Methoxybenzoyl)-2-methylpiperazine, employing orthogonal assays such as cAMP accumulation and β-arrestin recruitment provides a multi-dimensional view of a compound's pharmacology. This approach not only validates the primary findings but also uncovers deeper mechanistic details like ligand bias, which are crucial for advancing the most promising candidates.[1][2] By embedding cross-validation into the core of the screening cascade, researchers can make more informed decisions, enhancing the efficiency and ultimate success of their therapeutic development programs.
References
- Title: A Researcher's Guide to Cross-Validation of Bioassay Results for Novel Therapeutic Compounds Source: Benchchem URL
- Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL
- Title: Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development Source: Infinix Bio URL
- Source: PMC (PubMed Central)
- Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL
- Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL
- Title: Aniracetam Source: Chem-Impex URL
-
Title: Aniracetam - Wikipedia Source: Wikipedia URL: [Link]
- Title: What is the mechanism of Aniracetam?
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. benchchem.com [benchchem.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
